Danoprevir sodium
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
916826-48-7 |
|---|---|
Molekularformel |
C35H45FN5NaO9S |
Molekulargewicht |
753.8 g/mol |
IUPAC-Name |
sodium cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |
InChI |
InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1 |
InChI-Schlüssel |
GXYYUDQAGCVAGJ-HHGSPMIASA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Development of Danoprevir Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danoprevir sodium, a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant advancement in the treatment of chronic HCV infection. Developed through a rigorous structure-based drug design program, danoprevir exhibits subnanomolar potency against multiple HCV genotypes, particularly genotype 1b. This technical guide provides an in-depth overview of the discovery and development history of danoprevir, detailing its mechanism of action, preclinical and clinical data, resistance profile, and pharmacokinetic properties. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Introduction: The Dawn of Direct-Acting Antivirals
The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1] For many years, the standard of care involved interferon-based therapies, which were associated with significant side effects and suboptimal cure rates.[1] The elucidation of the HCV lifecycle and the crystal structure of key viral enzymes, such as the NS3/4A protease, paved the way for the development of direct-acting antivirals (DAAs).[2][3] The NS3/4A protease is essential for viral replication, cleaving the HCV polyprotein into mature non-structural proteins.[3][4] This makes it a prime target for therapeutic intervention.[3][4]
Danoprevir (formerly known as ITMN-191 or R7227) emerged from this new era of drug discovery, offering a targeted approach to inhibiting HCV replication.[1][5]
The Discovery of Danoprevir: A Structure-Based Approach
The discovery of danoprevir was a result of a systematic, structure-based drug design and optimization process.[1][2] The journey can be summarized in the following key stages:
-
Initial Screening and Lead Identification: The process began with the identification of initial tetrapeptide inhibitors of the HCV NS3/4A protease through structural-based screening. A lead compound featuring a tetrahydroisoquinoline carbamate was identified through enzymatic assays.[1][2]
-
Macrocyclization for Improved Properties: To enhance cell permeability, metabolic stability, and antiviral potency, a macrocyclic structure was introduced. This modification reduced the solvent-exposed polar surface area, a critical step in improving the drug-like properties of the molecule.[1][2]
-
Bioisosteric Replacement: The carboxylic acid headgroup of the lead compound was replaced with an acylsulfonamide bioisostere. This change led to a greater than two-fold enhancement in both enzymatic and cellular potency.[1][2]
-
Potency and Pharmacokinetic Optimization: The final stage of optimization involved modifying the P2 isoindoline moiety, which interacts with the NS3 active site. This led to the discovery of danoprevir, a compound with a favorable profile across multiple HCV genotypes and key mutant strains.[1][2]
Mechanism of Action
Danoprevir is a non-covalent, reversible inhibitor of the HCV NS3/4A serine protease.[3] The NS3 protein has a serine protease domain at its N-terminus and an RNA helicase at its C-terminus.[3] The protease activity is dependent on its cofactor, NS4A.[3] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific junctions, a critical step for the maturation of viral proteins necessary for replication.[3][6]
Danoprevir binds to the active site of the NS3 protease, a pocket that includes the catalytic triad residues H57, D81, and S139.[1][3] By occupying this site, danoprevir competitively inhibits the binding of the natural polyprotein substrate, thereby preventing its cleavage and halting the viral replication cycle.[3][4]
Preclinical Development and In Vitro Activity
Danoprevir demonstrated potent antiviral activity against a range of HCV genotypes in preclinical studies. Its efficacy was evaluated using various in vitro assays, including enzymatic assays and cell-based replicon systems.
Enzymatic and Cellular Potency
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight the potent and selective activity of danoprevir.
| Parameter | HCV Genotype/Strain | Value (nM) | Reference |
| IC50 | NS3/4A Protease | 0.29 | [7] |
| Genotype 1a | 0.2 | [2] | |
| Genotype 1b | 0.29 | [2] | |
| Genotype 2b | 1.6 | [2][7] | |
| Genotype 3a | 3.5 | [7] | |
| Genotype 4 | 0.2 - 0.4 | [7][8] | |
| Genotype 5 | 0.2 - 0.4 | [7][8] | |
| Genotype 6 | 0.2 - 0.4 | [7][8] | |
| EC50 | Genotype 1b Replicon (Huh-7 cells) | 1.8 | [8][9] |
| Genotype 1b Replicon | < 0.25 | [7] |
Danoprevir exhibits a slow and tight binding to the NS3 protease, with an extremely slow dissociation rate, which contributes to its persistent inhibition of the enzyme's activity.[2] It is also highly selective, showing no significant inhibition against a panel of other proteases, ion channels, and transporters at concentrations up to 10 µM.[7][8][9]
Resistance Profile
As with other DAAs, the emergence of resistance-associated substitutions (RASs) is a consideration for danoprevir. In vitro studies and clinical trials have identified key mutations in the NS3 protease that can reduce susceptibility to danoprevir.
| NS3 Mutation | Fold Change in EC50 | HCV Genotype | Reference |
| R155K | 62 | 1b | [9] |
| D168A/E/H/T/V | >10 | - | [2] |
| Q80K/R | 2.3 - 3.5 | 1b | [2] |
The R155K substitution, in particular, has been associated with a significant reduction in danoprevir's potency and has been observed in patients experiencing virologic rebound.[9]
Clinical Development
Danoprevir has undergone extensive clinical evaluation in Phase I, II, and III trials, both as a monotherapy and in combination with other antiviral agents.
Phase I and II Studies
Early clinical trials demonstrated the potent antiviral activity of danoprevir. In a 14-day monotherapy study, danoprevir led to a rapid and significant decline in HCV RNA levels in patients with genotype 1 infection.[10] However, the development of resistance was observed, highlighting the need for combination therapy.[5]
Phase II studies evaluated danoprevir in combination with pegylated interferon alfa-2a and ribavirin (Peg-IFN/RBV), as well as in interferon-free regimens with other DAAs. The addition of a low-dose ritonavir boost was found to significantly improve the pharmacokinetic profile of danoprevir, allowing for lower and less frequent dosing.[5][11]
Phase III Studies and Regulatory Approval
Pivotal Phase III trials, such as the MANASA study, confirmed the high efficacy of a ritonavir-boosted danoprevir (danoprevir/r) regimen in combination with Peg-IFN/RBV.[2]
| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |
| MANASA (Phase III) | Danoprevir/r + Peg-IFN/RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1b | 97.1% | [2] |
| DAUPHINE (Phase IIb) | Danoprevir/r + Peg-IFN/RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1b | 97.1% (pooled with MANASA) | [2] |
| EVEREST | Danoprevir/r + Ravidasvir + RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1 | 100% | [1] |
Based on these robust clinical data, this compound (Ganovo®) was approved in China in 2018 for the treatment of chronic HCV genotype 1b infection in combination with ritonavir, peginterferon alfa-2a, and ribavirin.[1][2]
Pharmacokinetics
Danoprevir is orally bioavailable and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of danoprevir, allowing for a more favorable dosing regimen.[1][12] This boosting strategy enhances the drug's exposure and trough concentrations, which is crucial for maintaining antiviral pressure and preventing the emergence of resistance.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the development and characterization of danoprevir.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay is used to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.
Methodology:
-
Reagent Preparation: An assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% v/v glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide is prepared. A FRET substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2, is used at a concentration of 0.5 µM.
-
Compound Addition: Serial dilutions of danoprevir are added to the wells of a black 96-well plate.
-
Enzyme Addition: The reaction is initiated by adding a low concentration (e.g., 50 pM) of the NS3/4A protease.
-
Fluorescence Measurement: The fluorescence is monitored continuously. Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic function.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[2]
-
Compound Treatment: The replicon-containing cells are treated with serial dilutions of danoprevir.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[2]
-
Quantification of HCV RNA: The level of HCV replicon RNA is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantitative reverse transcription PCR (qRT-PCR).[2]
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV RNA levels by 50%, is calculated using non-linear regression analysis.[2]
Resistance Profiling
This involves generating HCV replicons with specific mutations in the NS3 protease and then testing the susceptibility of these mutant replicons to danoprevir.
Methodology:
-
Site-Directed Mutagenesis: Mutations of interest (e.g., R155K, D168A) are introduced into the NS3 coding region of an HCV replicon plasmid using PCR-based site-directed mutagenesis.[9]
-
In Vitro Transcription and Transfection: The mutated replicon DNA is transcribed into RNA in vitro. This RNA is then electroporated into Huh-7 cells.
-
Drug Susceptibility Testing: The cells harboring the mutant replicons are treated with a range of danoprevir concentrations, and the EC50 is determined as described in the HCV replicon assay protocol.[9]
-
Fold-Change Calculation: The fold-change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[2]
Pharmacokinetic Analysis in Human Plasma
The concentration of danoprevir in plasma samples from clinical trial participants is typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Methodology:
-
Sample Collection: Blood samples are collected at specified time points before and after drug administration. Plasma is separated by centrifugation and stored frozen.[8]
-
Sample Preparation: Danoprevir and an internal standard (e.g., a deuterated version of danoprevir) are extracted from the plasma. This can be achieved through protein precipitation or liquid-liquid extraction.[8][12]
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The compounds are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for danoprevir and the internal standard to ensure selectivity and sensitivity.[8][12]
-
Quantification: A calibration curve is generated using standards of known danoprevir concentrations in plasma. The concentration of danoprevir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[8]
Conclusion and Future Directions
This compound stands as a testament to the success of structure-based drug design in the field of antiviral therapy. Its potent and selective inhibition of the HCV NS3/4A protease has provided a valuable component in combination regimens for the treatment of chronic hepatitis C. While its use is primarily in combination with other agents to mitigate the risk of resistance, the development of danoprevir has significantly contributed to the paradigm shift from interferon-based therapies to highly effective and well-tolerated DAA regimens.[1] Future research may focus on the development of pan-genotypic protease inhibitors with a higher barrier to resistance, further simplifying and improving the treatment of HCV infection for all patients.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. natap.org [natap.org]
- 8. A New Stochastic Model for Subgenomic Hepatitis C Virus Replication Considers Drug Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. A highly sensitive and selective LC-MS/MS method to quantify asunaprevir, an HCV NS3 protease inhibitor, in human plasma in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Danoprevir as an HCV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danoprevir (also known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease.[1][2] The NS3/4A protease is a critical enzyme in the HCV lifecycle, responsible for the post-translational processing of the viral polyprotein, a step essential for the formation of a functional viral replication complex.[3][4] By targeting this key viral enzyme, danoprevir effectively suppresses HCV replication. This technical guide provides a comprehensive overview of the mechanism of action of danoprevir, including its binding kinetics, inhibitory activity against various HCV genotypes, the impact of resistance-associated substitutions, and detailed experimental protocols for its characterization.
Core Mechanism of Action
Danoprevir functions as a highly selective, reversible, and non-covalent competitive inhibitor of the HCV NS3/4A protease.[1] Its mechanism of action can be summarized in the following key points:
-
Target Specificity: Danoprevir is designed to specifically target the active site of the HCV NS3/4A protease. The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protease domain and anchoring it to intracellular membranes.[3][4]
-
Competitive Inhibition: Danoprevir mimics the structure of the natural substrate of the NS3/4A protease. It binds to the enzyme's active site, thereby preventing the binding and subsequent cleavage of the viral polyprotein.[1]
-
Binding Kinetics: The binding of danoprevir to the NS3/4A protease is characterized by a rapid association rate and a very slow dissociation rate, leading to a prolonged duration of inhibition.[2] This tight binding contributes to its high potency.
-
Inhibition of Polyprotein Processing: By blocking the catalytic activity of the NS3/4A protease, danoprevir prevents the cleavage of the HCV polyprotein at four specific sites: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[3][4] This disruption of polyprotein processing halts the production of mature non-structural proteins necessary for viral replication.
Quantitative Analysis of Danoprevir's Inhibitory Activity
The potency of danoprevir has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for its inhibitory activity against different HCV genotypes and common resistance-associated substitutions.
Table 1: In Vitro Inhibitory Activity of Danoprevir against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference(s) |
| 1a | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |
| 1b | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |
| 1b | Replicon Assay | EC50 | 1.8 | [2] |
| 2a | Chimeric Virus Assay | IC50 | 750 | [1] |
| 2b | Enzyme Assay | IC50 | 1.6 | [2] |
| 3a | Enzyme Assay | IC50 | 3.5 | [2] |
| 3a | Chimeric Virus Assay | IC50 | 280 | [1] |
| 4 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |
| 4a | Chimeric Virus Assay | IC50 | 2 | [1] |
| 5 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |
| 5a | Chimeric Virus Assay | IC50 | 670 | [1] |
| 6 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |
| 6a | Chimeric Virus Assay | IC50 | 2 | [1] |
Table 2: In Vitro Activity of Danoprevir against HCV Genotype 1 Resistance-Associated Substitutions
| NS3 Substitution | HCV Genotype | Assay Type | Parameter | Fold Change vs. Wild-Type | Reference(s) |
| V36M | 1b | Replicon Assay | EC50 | No significant change | [2] |
| R155K | 1b | Replicon Assay | EC50 | 62 | [2] |
| A156T | 1a/1b | Replicon Assay | EC50 | >10 | [1] |
| D168A | 1a/1b | Replicon Assay | EC50 | >10 | [1] |
| D168E | 1b | Replicon Assay | EC50 | 75 | [1] |
| D168V | 1a/1b | Replicon Assay | EC50 | >10 | [1] |
| V36M + R155K | 1a | Enzyme Assay | Ki | 295 | [5] |
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This assay is used to determine the in vitro enzymatic activity of danoprevir by measuring the inhibition of NS3/4A protease-mediated cleavage of a fluorescently labeled substrate.
Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate: A synthetic peptide containing the NS5A/5B cleavage site flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520).[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% glycerol, and a suitable detergent.[7]
-
Danoprevir: Serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 25 µL of assay buffer to each well of the microplate.
-
Add 0.5 µL of serially diluted danoprevir or DMSO (vehicle control) to the appropriate wells.
-
Add 12.5 µL of the FRET peptide substrate to each well.
-
Initiate the reaction by adding 12.5 µL of the diluted NS3/4A protease to each well.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 490 nm and emission at 520 nm for the 5-FAM/QXL™ 520 pair).[6]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence signal progression.
-
Plot the percentage of inhibition against the logarithm of the danoprevir concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of danoprevir on HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Methodology:
-
Reagents and Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Danoprevir: Serially diluted in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of danoprevir or DMSO (vehicle control) and incubate for 48-72 hours.
-
After the incubation period, perform a cytotoxicity assay to assess the effect of the compound on cell viability.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data to account for any cytotoxic effects.
-
Plot the percentage of inhibition of HCV replication against the logarithm of the danoprevir concentration.
-
Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Visualizations
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. eurogentec.com [eurogentec.com]
- 7. selleckchem.com [selleckchem.com]
The Architecture of Inhibition: A Technical Guide to the Structure-Based Design of Danoprevir, a Potent NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-based design and development of Danoprevir (formerly ITMN-191/R7227), a potent, second-generation, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Danoprevir stands as a testament to the power of rational drug design, leveraging detailed structural knowledge of the viral target to achieve high potency and clinical efficacy.
Introduction: The HCV NS3/4A Protease as a Therapeutic Target
The Hepatitis C virus, a leading cause of chronic liver disease, produces a single polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication.[1][2] The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of these critical cleavages in the non-structural region of the polyprotein.[1][3] Its essential role in the viral life cycle makes it a prime target for antiviral therapy.[1] The elucidation of the crystal structure of the NS3/4A protease in the late 1990s paved the way for structure-based drug design efforts aimed at developing potent and specific inhibitors.
The Structure-Based Design of Danoprevir: A Stepwise Evolution
The discovery of Danoprevir was a multi-step process of rational design and optimization, guided by X-ray crystallography of inhibitors bound to the NS3/4A active site.[4] This iterative process allowed for the refinement of the molecule to maximize potency and improve pharmacokinetic properties.
Logical Relationship: From Lead Identification to Danoprevir
Caption: Iterative workflow of Danoprevir's structure-based design.
The initial lead compounds were linear tetrapeptides identified through virtual screening.[4] Subsequent structure-activity relationship (SAR) studies led to key modifications:
-
P1-P3 Macrocyclization: This crucial modification pre-organized the inhibitor into a bioactive conformation, enhancing its binding affinity and improving its pharmacokinetic profile by reducing the peptide-like character and increasing cell permeability.
-
P2 Side Chain Optimization: Introduction of a bulky and hydrophobic isoindoline carbamate at the P2 position significantly increased the inhibitory potency.
-
Acylsulfonamide Moiety: The terminal carboxylic acid, a common feature in early protease inhibitors, was replaced with an acylsulfonamide group. This bioisostere maintained the key interactions with the enzyme while improving oral bioavailability.
Mechanism of Action: Potent and Selective Inhibition
Danoprevir is a reversible, non-covalent inhibitor of the NS3/4A protease.[5] It binds with high affinity to the active site of the enzyme, preventing the processing of the HCV polyprotein and thereby halting viral replication.[6]
Signaling Pathway: HCV Polyprotein Processing and Inhibition by Danoprevir
Caption: HCV polyprotein processing and the inhibitory action of Danoprevir.
Quantitative Assessment of Danoprevir's Activity
The potency of Danoprevir has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Danoprevir against HCV NS3/4A Protease
| HCV Genotype | IC50 (nM) |
| 1a | 0.2 - 0.4 |
| 1b | 0.2 - 0.4 |
| 2b | 1.6 |
| 3a | 3.5 |
| 4 | 0.2 - 0.4 |
| 5 | 0.2 - 0.4 |
| 6 | 0.2 - 0.4 |
IC50 (half maximal inhibitory concentration) values were determined using a fluorescence resonance energy transfer (FRET) assay.
Table 2: Antiviral Activity of Danoprevir in HCV Replicon Assays
| HCV Genotype | Replicon Cell Line | EC50 (nM) |
| 1b | Huh-7 | 1.6 |
EC50 (half maximal effective concentration) values represent the concentration of Danoprevir required to inhibit 50% of HCV RNA replication in cultured human hepatoma (Huh-7) cells containing a subgenomic HCV replicon.
Table 3: In Vitro ADME Profile of Danoprevir
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | > 100 µM |
| Caco-2 Permeability (A→B) | Moderate to High |
| Human Liver Microsomal Stability | Moderate |
| Plasma Protein Binding | High |
ADME (Absorption, Distribution, Metabolism, and Excretion) parameters are crucial for predicting the in vivo behavior of a drug candidate.
Experimental Protocols
The characterization of Danoprevir involved a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments.
Experimental Workflow: In Vitro Characterization of an HCV NS3/4A Inhibitor
References
- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Danoprevir Sodium
This technical guide provides a comprehensive overview of the core chemical and physical properties of Danoprevir sodium, a potent peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Chemical and Physical Properties
This compound is the salt form of Danoprevir, a macrocyclic compound designed through structure-based drug design to potently inhibit the HCV NS3/4A serine protease.[2][3] This enzyme is critical for the proteolytic cleavage of the HCV polyprotein, a process essential for viral replication.[4][5]
General Properties
The fundamental chemical identifiers and properties of Danoprevir and its sodium salt are summarized below.
| Property | Value | Source |
| Compound | Danoprevir | - |
| IUPAC Name | [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate | [6] |
| Molecular Formula | C35H46FN5O9S | [7][8] |
| Molecular Weight | 731.83 g/mol | [7][9] |
| Exact Mass | 731.30002740 Da | [6] |
| CAS Number | 850876-88-9 | [7][8] |
| Synonyms | ITMN-191, R7227, RG-7227, RO5190591 | [2][8][10] |
| Compound | This compound | - |
| Molecular Formula | C35H45FN5NaO9S | [11] |
| Molecular Weight | 753.82 g/mol | [11] |
| Exact Mass | 753.2820 Da | [11] |
| CAS Number | 916826-48-7 | [11][12] |
Solubility Profile
The solubility of Danoprevir (free base) has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo experiments.
| Solvent | Solubility | Source |
| DMSO | 144 mg/mL (196.76 mM) | [7] |
| Ethanol | 144 mg/mL | [7] |
| DMF | 30 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [8] |
| Water | Insoluble | [7] |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
| Condition | Duration | Recommended Temperature | Source |
| Solid Powder | 3 years | -20°C | [7] |
| Short-term (days to weeks) | 0 - 4°C | [11] | |
| Long-term (months to years) | -20°C | [11] | |
| Stock Solutions (in solvent) | 1 year | -80°C | [7] |
| 1 month | -20°C | [7] |
Note: The compound should be stored in a dry, dark place.[11] Shipped under ambient temperature, the chemical is stable for several weeks.[11]
Mechanism of Action
Danoprevir is a direct-acting antiviral (DAA) that functions as a peptidomimetic inhibitor of the HCV NS3/4A protease.[4][7] The NS3 protease domain, activated by its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites to produce mature, functional viral proteins required for replication.[2][6] Danoprevir binds selectively and tightly to the active site of the NS3/4A protease, blocking this cleavage process and thereby halting the viral replication cycle.[4][13]
Caption: Danoprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Experimental Protocols
This section details methodologies for key experiments used to characterize the activity and properties of Danoprevir.
HCV NS3/4A Protease Inhibition Assay
This biochemical assay quantifies the direct inhibitory activity of Danoprevir against the purified NS3/4A enzyme.
Methodology:
-
Enzyme Preparation: Recombinant HCV NS3/4A protease is purified from an expression system.
-
Reaction Mixture: The assay is conducted in a buffer containing the purified NS3/4A enzyme and a synthetic peptide substrate that mimics a viral cleavage site and is linked to a reporter system (e.g., FRET).
-
Inhibitor Addition: Serially diluted concentrations of Danoprevir (dissolved in DMSO) are added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C).
-
Detection: The rate of substrate cleavage is monitored by measuring the reporter signal (e.g., fluorescence) over time. Control reactions without the inhibitor are run to determine the 100% activity level.
-
Data Analysis: Initial reaction rates are calculated from the linear phase of the reaction. The percentage of inhibition for each Danoprevir concentration is determined relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic function.[7]
Cell-Based HCV Replicon Assay
This assay measures the antiviral activity of Danoprevir in a cellular context using human hepatoma (Huh-7) cells that contain a subgenomic HCV replicon.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are plated in multi-well plates and cultured overnight.[7]
-
Compound Treatment: The cells are treated with serial dilutions of Danoprevir for a specified period (e.g., 48-72 hours).[7]
-
RNA Extraction: Following treatment, total intracellular RNA is extracted from the cells.[7]
-
Quantification of HCV RNA: The level of HCV replicon RNA is quantified using a highly sensitive method like quantitative reverse transcription PCR (qRT-PCR).[7] Specific primers and a probe targeting a conserved region of the HCV genome are used.[7]
-
Data Analysis: The amount of HCV RNA in treated cells is normalized to an internal control (e.g., a housekeeping gene) and compared to untreated control cells. The EC50 value, the concentration required to reduce HCV RNA levels by 50%, is calculated.[7]
Caption: Workflow for determining the EC50 of Danoprevir in a cell-based HCV replicon assay.
Purity Determination by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to determine the purity of this compound and to detect any degradation products.
Methodology (General Protocol):
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., Hypersil C18) is used.[14]
-
Mobile Phase: A suitable mobile phase is prepared, often consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid in water) in an isocratic or gradient elution mode.[14]
-
Sample Preparation: A standard solution of this compound is prepared at a known concentration in a suitable diluent.
-
Analysis: The sample is injected into the HPLC system. The chromatogram is recorded at a specific wavelength determined by the UV absorbance maximum of the drug.
-
Purity Calculation: The purity is calculated based on the area of the main drug peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[14]
Crystallographic Data
The three-dimensional structure of Danoprevir in complex with its target, the HCV NS3/4A protease, has been elucidated by X-ray crystallography.[3] This structural information was instrumental in the structure-based design and optimization of the inhibitor.[3][15]
Caption: The logical progression of structure-based drug design leading to Danoprevir.
X-Ray Diffraction Data
The table below summarizes key parameters from a representative crystal structure of Danoprevir in a complex.
| Parameter | Value | PDB ID | Source |
| Method | X-RAY DIFFRACTION | 6N4N | [16] |
| Resolution | 2.29 Å | 6N4N | [16] |
| R-Value Work | 0.203 | 6N4N | [16] |
| R-Value Free | 0.241 | 6N4N | [16] |
| R-Value Observed | 0.205 | 6N4N | [16] |
| Classification | DE NOVO PROTEIN/HYDROLASE/INHIBITOR | 6N4N | [16] |
| Organism(s) | Hepacivirus hominis, synthetic construct | 6N4N | [16] |
This guide provides foundational technical data and methodologies relevant to the research and development of this compound. The compiled information on its chemical properties, mechanism of action, and associated experimental protocols serves as a valuable resource for the scientific community.
References
- 1. Danoprevir - Wikipedia [en.wikipedia.org]
- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is this compound/Ritonavir used for? [synapse.patsnap.com]
- 6. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GSRS [precision.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. turkjps.org [turkjps.org]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
Danoprevir Sodium's Interaction with NS3/4A Protease: A Deep Dive into Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and kinetics of danoprevir sodium, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Understanding these molecular interactions is crucial for the development and optimization of direct-acting antiviral agents against HCV. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Executive Summary
Danoprevir is a peptidomimetic macrocyclic inhibitor that targets the HCV NS3/4A serine protease, an enzyme essential for viral replication. It exhibits a high binding affinity and slow dissociation from the enzyme, contributing to its potent antiviral activity across several HCV genotypes. This guide summarizes the binding constants (IC50, K_D, and K_i), kinetic rates (k_off), and the methodologies used to determine these parameters, providing a valuable resource for researchers in the field of antiviral drug discovery.
HCV NS3/4A Protease and the Mechanism of Danoprevir Inhibition
The HCV NS3/4A protease is a heterodimeric enzyme responsible for cleaving the viral polyprotein at four specific sites, leading to the maturation of non-structural proteins essential for viral replication. Danoprevir acts as a competitive, non-covalent inhibitor, binding to the active site of the protease and blocking its catalytic function. This disruption of the viral life cycle ultimately suppresses HCV replication.
Quantitative Binding Affinity and Kinetic Data
The potency of danoprevir has been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Danoprevir
| HCV Genotype | IC50 (nM) | Reference |
| 1a | 0.2 ± 0.01 | |
| 1b | 0.29 ± 0.07 | |
| 2b | 1.6 ± 0.1 | |
| 3a | 3.5 ± 0.5 | |
| 4 | 0.2 - 0.4 | [1] |
| 5 | 0.2 - 0.4 | [1] |
| 6 | 0.2 - 0.4 | [1] |
Table 2: Equilibrium Dissociation Constant (K_D) of Danoprevir
| HCV Genotype | K_D (nM) | Method | Reference |
| 1a (NS3 protease) | 2.5 | SPR | |
| 1b (NS3 protease) | 1.6 | SPR | |
| 3a (NS3 protease) | 21 | SPR | |
| 1a (NS3/4A protease) | 4.0 | SPR | |
| 1b (NS3/4A protease) | 6.5 | SPR |
Table 3: Inhibition Constant (K_i) and Kinetic Parameters of Danoprevir
| Parameter | Value | Method | Reference |
| K_i* (Genotype 1b) | ~62 pM | Progress Curve Analysis | [2] |
| k_off (dissociation rate) | 3.8 x 10-5 s-1 | Progress Curve Analysis | [2] |
| Residence Time (t1/2) | ~5 hours | Calculated from k_off | [1][3] |
| k_on (association rate) | Not explicitly reported | - | - |
Experimental Protocols
The determination of the binding affinity and kinetics of danoprevir with the NS3/4A protease relies on several key biophysical and biochemical techniques.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays are commonly used to determine the IC50 values of protease inhibitors. The principle involves a substrate peptide labeled with a FRET donor and quencher pair. Cleavage of the substrate by the NS3/4A protease separates the donor and quencher, resulting in an increase in fluorescence.
Experimental Workflow:
Detailed Protocol:
-
Assay Buffer Preparation: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide.[3]
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2, at a working concentration of 0.5 µM.[3]
-
Prepare a stock solution of the NS3/4A protease (e.g., K2040 enzyme) for a final concentration of 50 pM in the assay.[3]
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the serially diluted danoprevir.
-
Add the NS3/4A protease to each well and incubate briefly.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 490 nm and emission at 520 nm for a 5-FAM/QXL™520 pair) in a plate reader.
-
Collect data at regular intervals for up to one hour.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the initial rates against the logarithm of the danoprevir concentration.
-
Fit the data to a four-parameter logistic function to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Experimental Workflow:
General Protocol Outline:
-
Ligand Immobilization: The NS3/4A protease (ligand) is typically immobilized on a sensor chip surface. For a carboxymethylated dextran sensor chip (e.g., CM5), amine coupling is a common method. This involves activating the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the protease in a buffer with a pH below its isoelectric point to facilitate pre-concentration and covalent linkage.
-
Analyte Interaction: Danoprevir (analyte) at various concentrations is injected over the immobilized protease surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time, generating a sensorgram.
-
Kinetic Analysis: The association phase of the sensorgram is used to determine the k_on, while the dissociation phase (after switching back to running buffer) is used to determine the k_off. The K_D can be calculated as k_off/k_on.
Note: Specific details such as the type of sensor chip, immobilization levels, and running buffer composition for danoprevir-NS3/4A interaction are not consistently reported in publicly available literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
General Protocol Outline:
-
Sample Preparation: The NS3/4A protease is placed in the sample cell of the calorimeter, and danoprevir is loaded into the injection syringe. It is critical that both are in an identical buffer to minimize heat of dilution effects. A typical buffer could be 50 mM HEPES, 300 mM NaCl, 10% glycerol, and 1 mM TCEP at pH 7.4.[3] The protease concentration is typically in the range of 10-60 µM.[3]
-
Titration: A series of small injections of danoprevir are made into the sample cell containing the protease. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of danoprevir to protease. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_D, binding enthalpy (ΔH), and stoichiometry (n).
Conclusion
This compound is a highly potent inhibitor of the HCV NS3/4A protease, characterized by its high binding affinity in the nanomolar to picomolar range and an exceptionally slow dissociation rate. This favorable kinetic profile contributes to its sustained inhibition of viral replication. The experimental methodologies outlined in this guide, particularly FRET, SPR, and ITC, are fundamental tools for the characterization of such inhibitors and are essential for the continued development of novel antiviral therapies. Further research to precisely quantify the association rate constant of danoprevir would provide an even more complete picture of its interaction with the NS3/4A protease.
References
- 1. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pre-concentration [sprpages.nl]
Initial Preclinical and In Vitro Efficacy of Danoprevir Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danoprevir (formerly ITMN-191/R7227) is a potent, orally bioavailable, peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2] By targeting this key viral enzyme, Danoprevir effectively halts viral maturation and propagation.[3] Developed through structure-based drug design, Danoprevir was identified as a clinical candidate due to its subnanomolar potency against the NS3 protease, favorable activity across multiple HCV genotypes, and good in vitro ADME (absorption, distribution, metabolism, and excretion) profiles.[2] This technical guide provides an in-depth summary of the foundational preclinical and in vitro studies that characterized the pharmacology of Danoprevir sodium.
Mechanism of Action
Danoprevir functions as a highly selective, competitive inhibitor of the HCV NS3/4A protease.[3] As a peptidomimetic, its structure mimics the natural substrates of the protease, allowing it to bind with high affinity to the enzyme's active site.[3][4] This binding is non-covalent but characterized by a slow dissociation rate, leading to a sustained inhibition of the enzyme's catalytic activity.[5][6] By blocking the protease, Danoprevir prevents the post-translational processing of the viral polyprotein into mature, functional proteins (NS4A, NS4B, NS5A, and NS5B), which are indispensable for the assembly of new viral particles.[1][3] This targeted disruption of the viral lifecycle effectively suppresses HCV replication.[1]
References
- 1. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Danoprevir: A Deep Dive into its Pharmacological Profile and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Danoprevir is a potent, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapy.[1][2] Danoprevir demonstrates significant efficacy against multiple HCV genotypes, particularly genotype 1, and has been a key component in combination therapies for chronic hepatitis C.[3][4] This technical guide provides a comprehensive overview of Danoprevir's pharmacological profile, its primary therapeutic targets, and the experimental methodologies used to characterize its activity.
Pharmacological Profile
Danoprevir is classified as a direct-acting antiviral (DAA) agent.[3] Its mechanism of action centers on the non-covalent, competitive inhibition of the HCV NS3/4A serine protease.[5][6] By binding to the active site of this enzyme, Danoprevir blocks the proteolytic cleavage of the HCV polyprotein, a process essential for the maturation of viral proteins required for replication.[3][7] This ultimately halts the production of new viral particles.[3]
Pharmacokinetics:
Danoprevir is metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[8] To enhance its plasma concentration and therapeutic efficacy, it is often co-administered with a low dose of ritonavir, a potent CYP3A inhibitor.[8][9] This boosting strategy allows for lower and less frequent dosing of Danoprevir.[8] The absolute bioavailability of Danoprevir is low but is significantly increased with ritonavir co-administration.[10]
Primary Therapeutic Target: HCV NS3/4A Protease
The primary therapeutic target of Danoprevir is the HCV NS3/4A protease.[1][11] The NS3 protein has two domains: a serine protease domain at the N-terminus and an RNA helicase at the C-terminus.[7] The NS4A protein acts as a cofactor, stabilizing the NS3 protease and anchoring it to intracellular membranes.[2] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, generating the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[2][7]
Inhibition of the NS3/4A protease by Danoprevir has a dual antiviral effect. Firstly, it directly prevents the formation of the viral replication complex.[12] Secondly, it can help restore the host's innate immune response. The NS3/4A protease is known to cleave key host adaptor proteins involved in interferon signaling, thereby dampening the antiviral immune response.[12] By inhibiting the protease, Danoprevir prevents this cleavage and allows for a more effective host-mediated viral clearance.[2][12]
Quantitative Data
The following tables summarize the in vitro activity and clinical efficacy of Danoprevir.
Table 1: In Vitro Inhibitory Activity of Danoprevir
| Parameter | Value | HCV Genotype(s) | Reference |
| IC50 (NS3/4A Protease) | 0.2-3.5 nM | 1a, 1b, 4, 5, 6 | [13] |
| 1.6 nM | 2b | [14] | |
| 3.5 nM | 3a | [14] | |
| EC50 (Replicon Cells) | 1.8 nM | 1b | [13][14] |
| IC50 (Chimeric Virus) | 2-3 nM | 1, 4, 6 | [13] |
| 280-750 nM | 2, 3, 5 | [13] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration
Table 2: Clinical Efficacy of Danoprevir-Based Regimens (Sustained Virologic Response at 12 weeks post-treatment - SVR12)
| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |
| MANASA Study (Phase 3) | Danoprevir/r + PegIFN alfa-2a + RBV | Treatment-naïve, non-cirrhotic, GT1b | 97.1% | [5] |
| Phase 2/3 Trial | Danoprevir/r + Ravidasvir + RBV | Treatment-naïve, non-cirrhotic, GT1 | 99% | [15] |
Danoprevir/r: Danoprevir boosted with ritonavir; PegIFN alfa-2a: Peginterferon alfa-2a; RBV: Ribavirin
Table 3: Common Resistance-Associated Substitutions
| Amino Acid Substitution | Fold-Increase in Resistance | Reference |
| R155K | 62-fold | [13] |
| D168A/E/H/N/T/V | Variable | [5] |
| Q80K/R | Variable | [5] |
Experimental Protocols
NS3/4A Protease Inhibition Assay (Continuous Fluorescent Resonance Energy Transfer - FRET)
This assay measures the ability of Danoprevir to inhibit the enzymatic activity of the HCV NS3/4A protease.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing assay buffer (50 mM Tris-HCl, pH 7.5, 15% v/v glycerol, 10 mM dithiothreitol), 25 µM NS4A peptide, and 0.5 µM of a FRET substrate.[13] The FRET substrate is a peptide labeled with a fluorophore and a quencher.
-
Inhibitor Addition: Serially diluted concentrations of Danoprevir are added to the wells.
-
Enzyme Initiation: The reaction is initiated by adding a low concentration (e.g., 50 pM) of the purified NS3/4A protease enzyme.[13]
-
Fluorescence Monitoring: As the protease cleaves the FRET substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of the reaction are calculated from the linear phase.[13] The IC50 value is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
HCV Replicon Assay (Cell-Based Antiviral Activity)
This assay assesses the ability of Danoprevir to inhibit HCV RNA replication in a cellular context.
Methodology:
-
Cell Culture: Huh7 cells, a human hepatoma cell line, harboring an HCV subgenomic replicon are used.[13] These replicons contain the HCV non-structural proteins necessary for RNA replication.
-
Drug Treatment: One day after plating the cells, they are treated with serial dilutions of Danoprevir.
-
Incubation: The cells are incubated for a period of 48 hours to allow for viral replication and the effect of the drug to take place.[13]
-
RNA Extraction and Quantification: After incubation, total intracellular RNA is extracted from the cells. The level of HCV replicon RNA is then quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.[13]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the Danoprevir concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of Danoprevir in the HCV lifecycle.
Caption: Workflow for the NS3/4A protease FRET inhibition assay.
Conclusion
Danoprevir is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its potent and selective activity against multiple HCV genotypes has made it a valuable tool in the fight against chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued evaluation of Danoprevir and the development of next-generation protease inhibitors. A thorough understanding of its pharmacological profile and mechanism of action is essential for optimizing its clinical use and overcoming potential drug resistance.
References
- 1. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Danoprevir Sodium used for? [synapse.patsnap.com]
- 4. Danoprevir - Wikipedia [en.wikipedia.org]
- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity, safety, and pharmacokinetics of danoprevir/ritonavir plus PEG-IFN α-2a/RBV in hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. journals.asm.org [journals.asm.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Danoprevir Sodium: A Deep Dive into the Inhibition of Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of danoprevir sodium, a potent, orally bioavailable macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Danoprevir has demonstrated significant efficacy in inhibiting HCV replication across multiple genotypes and has been a key component in combination therapies. This document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
Mechanism of Action: Targeting a Key Viral Enzyme
This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is a heterodimeric complex essential for the HCV life cycle.[2] It is responsible for cleaving the HCV polyprotein at four specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication and assembly.[2][3]
Danoprevir acts as a competitive, reversible inhibitor by binding non-covalently to the active site of the NS3/4A protease.[4][5] This binding is characterized by a high affinity and a slow-off rate, meaning that danoprevir remains bound to the enzyme for an extended period, effectively blocking its proteolytic activity.[6][7] By preventing the processing of the viral polyprotein, danoprevir halts the formation of the viral replication complex, thereby suppressing HCV RNA replication and the production of new infectious virions.[1][8]
Beyond its direct role in polyprotein processing, the NS3/4A protease also contributes to the virus's ability to evade the host's innate immune response by cleaving and inactivating key signaling proteins.[4][9] Therefore, inhibition of NS3/4A by danoprevir may also help to restore the host's natural antiviral defenses.[4]
Quantitative Inhibitory Activity
The potency of danoprevir has been extensively evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for its inhibitory activity against various HCV genotypes and the impact of resistance-associated substitutions.
Table 1: In Vitro Inhibitory Potency of Danoprevir against HCV NS3/4A Protease (IC₅₀)
| HCV Genotype/Isolate | IC₅₀ (nM) | Reference(s) |
| Genotype 1 (Reference) | 0.29 | [6][10] |
| Genotype 1a | 0.2 - 0.4 | [6] |
| Genotype 1b | 0.2 - 0.4 | [6][11] |
| Genotype 2b | 1.6 | [5][6] |
| Genotype 3a | 3.5 | [5][6] |
| Genotype 4 | 0.2 - 0.4 | [6] |
| Genotype 5 | 0.2 - 0.4 | [6] |
| Genotype 6 | 0.2 - 0.4 | [6] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of danoprevir required to inhibit the activity of the isolated NS3/4A protease by 50%.
Table 2: In Vitro Antiviral Activity of Danoprevir in Cell-Based Replicon Assays (EC₅₀)
| HCV Genotype | Cell Line | EC₅₀ (nM) | Reference(s) |
| Genotype 1b | Huh-7 | 1.6 | [5][11] |
| Genotype 1b (patient-derived) | Huh-7 | 1.8 | [6][10] |
| Genotype 2 | Huh-7 | 20 | [5] |
| Genotype 3 | Huh-7 | 20 | [5] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of danoprevir required to inhibit HCV RNA replication in a cell-based system by 50%.
Table 3: Impact of NS3 Resistance-Associated Substitutions (RASs) on Danoprevir Activity
| NS3 Substitution | Fold-change in EC₅₀ | Reference(s) |
| V36M | Little to no resistance | [6][10] |
| R109K | Little to no resistance | [6][10] |
| R155K | 62-fold increase | [6][10] |
| D168A/E/H/N/T/V | >10-fold increase | [5][12] |
| Q80K/R | Associated with resistance | [5] |
Fold-change in EC₅₀ indicates the increase in the concentration of danoprevir required to inhibit replication of the mutant virus compared to the wild-type virus.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of danoprevir.
NS3/4A Protease Inhibition Assay (FRET-based)
This enzymatic assay quantifies the direct inhibitory effect of danoprevir on the HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The substrate is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 15% v/v glycerol, 10 mM dithiothreitol)
-
This compound (serially diluted)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of danoprevir in the assay buffer.
-
Add a fixed concentration of the FRET substrate to each well of the microplate.
-
Add the serially diluted danoprevir to the wells. Include control wells with no inhibitor (positive control for enzyme activity) and no enzyme (negative control).
-
Initiate the reaction by adding a fixed concentration of the recombinant NS3/4A protease to each well.
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the logarithm of the danoprevir concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of danoprevir on HCV RNA replication within a cellular context.
Principle: HCV replicons are genetically engineered RNA molecules that can replicate autonomously within a host cell line (typically human hepatoma Huh-7 cells) but do not produce infectious virus particles. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity corresponds to the inhibition of HCV replication.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
This compound (serially diluted)
-
96-well or 384-well white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stable HCV replicon-containing Huh-7 cells into the wells of the microplates.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of danoprevir in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted danoprevir. Include control wells with no inhibitor (positive control for replication) and a known potent inhibitor (negative control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the danoprevir concentration and fit the data to a four-parameter logistic function to determine the EC₅₀ value.
-
A parallel cytotoxicity assay (e.g., using Calcein AM) can be performed to ensure that the observed reduction in replicon levels is not due to compound toxicity.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of danoprevir's interaction with the HCV replication machinery and the experimental workflows used for its characterization.
Figure 1: The Hepatitis C Virus (HCV) replication cycle and the inhibitory action of danoprevir.
Figure 2: Experimental workflow for the FRET-based NS3/4A protease inhibition assay.
Figure 3: Simplified overview of host cell signaling pathways modulated by HCV infection.
Conclusion
This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by strong binding and slow dissociation from the target enzyme, translates to effective inhibition of viral replication in cellular models. The quantitative data presented herein underscore its activity against a range of HCV genotypes, while also highlighting the potential for resistance development through specific mutations in the NS3 protease. The detailed experimental protocols provide a framework for the continued evaluation of danoprevir and other NS3/4A protease inhibitors. As the landscape of HCV treatment evolves, a thorough understanding of the molecular interactions and biological consequences of such targeted therapies remains paramount for the development of next-generation antiviral strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Danoprevir - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Interactions Between Danoprevir and the HCV NS3/4A Protease Active Site
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hepatitis C Virus (HCV) NS3/4A serine protease is a cornerstone of the viral replication machinery, making it a prime target for antiviral therapeutic development. Danoprevir, a potent, macrocyclic peptidomimetic inhibitor, exemplifies the success of structure-based drug design in targeting this enzyme. This guide provides an in-depth technical analysis of the molecular interactions governing the binding of Danoprevir to the NS3/4A active site. It details the structural basis of its potent inhibition, summarizes key quantitative binding and efficacy data, outlines relevant experimental protocols, and discusses the molecular mechanisms of drug resistance. This document serves as a comprehensive resource for professionals engaged in antiviral research and drug development.
The HCV NS3/4A Protease: A Critical Antiviral Target
The HCV genome is translated into a single large polyprotein of approximately 3,000 amino acids, which requires subsequent cleavage by both host and viral proteases to yield functional viral proteins.[1] The NS3/4A protease is a non-covalent heterodimer essential for this process.[1][2]
-
Structure: It consists of a catalytic subunit, located in the N-terminal third of the NS3 protein, and an activating cofactor, the NS4A protein.[1][3] The NS3 protease domain features a chymotrypsin-like fold with a catalytic triad of His-57, Asp-81, and Ser-139.[3][4][5] A structural zinc-binding site (Cys-97, Cys-99, Cys-145, and His-149) is also present, crucial for the proper folding and stability of the enzyme.[1][3][5]
-
Function: The NS3/4A complex is responsible for four crucial downstream cleavages of the HCV polyprotein (at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions), releasing the mature non-structural proteins required for viral replication.[1][2][3][6]
-
Immune Evasion: Beyond polyprotein processing, the NS3/4A protease actively dismantles the host's innate immune response by cleaving key adaptor proteins MAVS and TRIF, thereby blocking interferon signaling pathways.[6][7]
The active site of the NS3/4A protease is notably shallow and solvent-exposed, a feature that initially presented a significant challenge for the design of small-molecule inhibitors.[1][6]
Danoprevir: A Macrocyclic Peptidomimetic Inhibitor
Danoprevir (also known as ITMN-191 or R7227) is a potent, orally bioavailable, second-generation NS3/4A protease inhibitor.[8][9] It is a non-covalent, macrocyclic acylsulfonamide inhibitor that was developed through extensive structure-based design.[10][11][12] Its macrocyclic structure, which constrains the molecule into a bioactive conformation, contributes to its high potency and improved pharmacokinetic properties compared to earlier linear inhibitors.[4]
Mechanism of Action
Danoprevir functions as a competitive inhibitor, binding tightly and selectively within the NS3/4A protease active site.[13] By mimicking the viral substrate, it physically occupies the catalytic pocket, preventing the enzyme from cleaving the HCV polyprotein.[13] This blockade of proteolytic activity halts the viral replication cycle and prevents the formation of new viral particles.[8][13] The inhibition is characterized by a high binding affinity and an extremely slow dissociation rate, leading to persistent suppression of the enzyme's activity.[9][14][15][16]
Caption: Danoprevir binds to and inhibits the NS3/4A protease, blocking HCV polyprotein cleavage.
Molecular Interactions in the NS3/4A Active Site
X-ray crystallography studies of Danoprevir in complex with the NS3/4A protease (e.g., PDB IDs: 4B76, 5EQR) have provided atomic-level insights into its binding mode.[16][17] Danoprevir occupies the substrate-binding groove, making extensive contact with residues across the S1, S2, and S4 subsites.
-
Acylsulfonamide Moiety: This key functional group forms critical hydrogen bonds with the catalytic serine (Ser-139) and His-57, mimicking the tetrahedral intermediate of substrate cleavage.
-
Macrocyclic Core: The macrocycle orients the P1 and P3 side chains for optimal interactions. The P2 isoindoline carbamate fits snugly into the hydrophobic S2 subsite.
-
Key Interactions:
-
Hydrogen Bonding: Danoprevir forms a network of hydrogen bonds with backbone and side-chain atoms of key active site residues, including His-57, Ser-139, and Arg-155.
-
Hydrophobic Interactions: The inhibitor's lipophilic groups engage in extensive van der Waals contacts with hydrophobic residues lining the active site, such as Leu-135, Phe-154, and Ala-157 in the S1 pocket.[1]
-
Cation-π Stacking: A crucial interaction occurs between the cyclopropyl group of Danoprevir and the guanidinium group of Arg-155. This cation-π stacking is a major contributor to the high binding affinity.[16] The D168 residue is also critical for maintaining the local protein architecture that facilitates this interaction.[16]
-
Caption: Key molecular interactions between Danoprevir and the HCV NS3/4A active site.
Quantitative Analysis of Danoprevir's Potency
The efficacy of Danoprevir has been quantified through various in vitro assays, demonstrating its potent and broad activity against multiple HCV genotypes.
| Parameter | HCV Genotype | Value | Assay Type | Reference |
| IC₅₀ | 1a | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] |
| 1b | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] | |
| 2b | 1.6 nM | Enzymatic (NS3/4A Protease) | [2][15] | |
| 3a | 3.5 nM | Enzymatic (NS3/4A Protease) | [2][15] | |
| 4, 5, 6 | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] | |
| EC₅₀ | 1b | 1.8 nM | Cell-based (HCV Replicon) | [2][14][15] |
| K_D | 1a | 2.5 nM (NS3 only) | Surface Plasmon Resonance | [16] |
| 1b | 1.6 nM (NS3 only) | Surface Plasmon Resonance | [16] | |
| 3a | 21 nM (NS3 only) | Surface Plasmon Resonance | [16] | |
| 1a | 4.0 nM (NS3/4A) | Surface Plasmon Resonance | [16] | |
| 1b | 6.5 nM (NS3/4A) | Surface Plasmon Resonance | [16] |
Table 1: Summary of quantitative data for Danoprevir's inhibitory activity.
Molecular Basis of Drug Resistance
The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the rapid emergence of drug resistance. For Danoprevir and other NS3/4A inhibitors, specific amino acid substitutions, known as resistance-associated substitutions (RASs), can significantly reduce binding affinity and antiviral efficacy.[10][18]
| Residue Position | Common RASs | Mechanism of Resistance / Impact | Reference |
| Q80 | Q80K/R | Alters conformation of the active site, indirectly affecting inhibitor binding. | [4][16] |
| R155 | R155K | Disrupts the critical cation-π stacking interaction with the inhibitor. Confers a high level of resistance. | [4][10][14][16][18] |
| D168 | D168A/E/H/N/T/V | Directly disrupts hydrogen bonding and destabilizes the protein conformation required for optimal R155 interaction. | [4][10][16][18][19] |
Table 2: Key NS3 protease mutations conferring resistance to Danoprevir.
The D168V mutation, for example, has been shown to reduce the binding affinity of Danoprevir by 4-9 kcal/mol by interrupting the hydrogen bonding network that positions the R123 and R155 side chains for optimal inhibitor contact.[19]
Experimental Protocols
The characterization of NS3/4A protease inhibitors like Danoprevir relies on a suite of standardized biochemical and cell-based assays.
Enzymatic Inhibition Assay (FRET-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified NS3/4A protease.
-
Methodology:
-
Reagents: Purified, recombinant HCV NS3/4A protease (e.g., genotype 1b); a fluorogenic substrate containing a cleavage site flanked by a fluorescent reporter (e.g., 5-FAM) and a quencher (e.g., QXL520); assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol); serial dilutions of Danoprevir in DMSO.[14]
-
Procedure: The assay is performed in a microplate format (e.g., black 96-well). Add assay buffer, substrate, and the test compound (Danoprevir) to each well. Initiate the reaction by adding the NS3/4A enzyme.[14]
-
Data Acquisition: Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths using a microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Analysis: Calculate the initial reaction velocity (rate) from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of Danoprevir concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]
-
Cell-Based HCV Replicon Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound in a cellular environment that mimics viral replication.
-
Methodology:
-
Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic HCV replicon.[14] This replicon contains the HCV 5' untranslated region (UTR) driving the expression of the NS proteins (including NS3/4A) and a reporter gene or selectable marker.
-
Procedure: Plate the replicon-containing cells in multi-well plates. After allowing the cells to adhere (e.g., 24 hours), add medium containing serial dilutions of Danoprevir. Incubate for 48-72 hours.[14]
-
Quantification: Lyse the cells and extract total cellular RNA. Quantify the level of HCV replicon RNA using a highly sensitive method like reverse transcription-quantitative PCR (RT-qPCR) with primers and probes specific to the HCV genome (e.g., the 5' UTR).[14]
-
Analysis: Normalize the HCV RNA levels to an internal housekeeping gene. Plot the percentage of HCV RNA reduction against the logarithm of Danoprevir concentration and fit the data to determine the EC₅₀. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (CC₅₀/EC₅₀).
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of Danoprevir bound to the NS3/4A active site.
-
Methodology:
-
Protein Preparation: Express and purify high-quality, soluble NS3/4A protease complex.
-
Crystallization: Co-crystallize the protein-inhibitor complex by mixing the purified NS3/4A with an excess of Danoprevir and screening various crystallization conditions (e.g., using vapor diffusion methods with different precipitants, pH, and temperatures).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.
-
Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known protease structure as a search model. Build the Danoprevir molecule into the electron density map and refine the model to achieve high resolution and good stereochemistry. The final structure reveals the precise binding orientation and all molecular interactions.[11]
-
Caption: A typical workflow for the preclinical characterization of an HCV protease inhibitor.
Conclusion
Danoprevir represents a significant achievement in the rational design of antivirals against HCV. Its potent inhibition of the NS3/4A protease is rooted in a series of specific and high-affinity molecular interactions within the enzyme's active site. A deep understanding of these interactions—from the hydrogen bonding network involving the catalytic triad to the critical cation-π stacking with Arg-155—is fundamental. This knowledge not only explains Danoprevir's efficacy but also illuminates the mechanisms by which resistance mutations at key positions like R155 and D168 undermine its activity. The experimental protocols detailed herein form the basis for identifying and characterizing such inhibitors. For researchers and drug developers, these molecular insights are invaluable for guiding the design of next-generation protease inhibitors capable of overcoming existing resistance and targeting a broader range of viral genotypes.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 4. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of D168V mutation in NS3/4A HCV protease on susceptibilities of faldaprevir and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction
Danoprevir (DNV) is a potent, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2] To enhance its pharmacokinetic profile, Danoprevir is co-administered with a low dose of Ritonavir (r), a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This combination, referred to as Danoprevir/r, allows for lower and less frequent dosing of Danoprevir while maintaining plasma concentrations sufficient for antiviral efficacy.[5] These application notes provide an overview of the mechanism of action, clinical trial data, and key experimental protocols for the use of Ritonavir-boosted Danoprevir in treating chronic HCV infections.
Mechanism of Action
Danoprevir targets the HCV NS3/4A serine protease, which is essential for cleaving the HCV polyprotein into mature, functional viral proteins.[1][6] By binding to the active site of the protease, Danoprevir competitively inhibits this cleavage process, thereby halting the viral replication cycle.[1]
Ritonavir's primary role in this regimen is not its intrinsic antiviral activity against HCV, but its function as a pharmacokinetic enhancer.[3][4] It is a strong inhibitor of CYP3A4, the main enzyme responsible for metabolizing Danoprevir in the liver and intestine.[3][4][7] By inhibiting CYP3A4, Ritonavir slows the breakdown of Danoprevir, leading to increased plasma concentrations and a longer half-life of the drug.[4][5] This "boosting" effect optimizes Danoprevir's therapeutic window and has been shown to reduce the risk of alanine aminotransferase (ALT) elevations that were observed with higher doses of unboosted Danoprevir.[5]
References
- 1. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 2. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 5. Efficacy and Safety of Danoprevir-Ritonavir plus Peginterferon Alfa-2a–Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Models for Studying Danoprevir's Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danoprevir (also known as ITMN-191 or R7227) is a potent, second-generation, orally bioavailable peptidomimetic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[3][4] By targeting the NS3/4A protease, Danoprevir effectively blocks viral maturation and inhibits HCV replication.[1][5] Cell-based models, particularly those utilizing the human hepatoma cell line Huh-7 and its derivatives, are indispensable tools for evaluating the antiviral efficacy, mechanism of action, and resistance profile of Danoprevir.[1][6][7] This document provides detailed application notes and protocols for utilizing these models in the study of Danoprevir.
Data Presentation: In Vitro Antiviral Activity of Danoprevir
The following tables summarize the in vitro antiviral activity of Danoprevir against various HCV genotypes and the impact of resistance-associated substitutions (RASs).
Table 1: Antiviral Potency of Danoprevir Against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Cell Line | Potency Metric | Value (nM) | Reference |
| 1a | Replicon | Huh-7 | IC50 | 0.2-0.4 | [1][6] |
| 1b | Replicon | Huh-7 | EC50 | 1.6 - 1.8 | [5][6] |
| 1b | Enzyme Assay | - | IC50 | 0.2-3.5 | [8] |
| 2b | Replicon | Huh-7 | IC50 | 1.6 | [6] |
| 3a | Replicon | Huh-7 | IC50 | 3.5 | [6] |
| 4 | Replicon | Huh-7 | IC50 | 0.2-0.4 | [6] |
| 5 | Replicon | Huh-7 | IC50 | 0.2-0.4 | [6] |
| 6 | Replicon | Huh-7 | IC50 | 0.2-0.4 | [6] |
Table 2: Impact of NS3 Resistance-Associated Substitutions on Danoprevir Activity (Genotype 1b)
| NS3 Mutation | Assay Type | Cell Line | Fold Increase in EC50/IC50 | Reference |
| V36M | Replicon | Huh-7 | Little to no resistance | [8] |
| R155K | Replicon | Huh-7 | 62-fold increase | [8] |
| D168A/E/H/N/T/V | Clinical Isolate Analysis | - | Significant resistance | [5] |
| Q80K/R | Clinical Isolate Analysis | - | Associated with resistance | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Danoprevir and a typical experimental workflow for its evaluation.
Caption: Mechanism of Danoprevir action on HCV polyprotein processing.
Caption: General workflow for in vitro antiviral screening of Danoprevir.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of Danoprevir using an HCV subgenomic replicon system in Huh-7 cells. This assay measures the inhibition of HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Danoprevir
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative reverse transcription PCR (qRT-PCR) or luciferase assay kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance: Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding: The day before the experiment, seed the Huh-7 replicon cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of G418-free medium.[9] Incubate overnight.
-
Compound Preparation: Prepare a 2X stock solution of Danoprevir by performing serial dilutions in culture medium. The final concentration should cover a range appropriate for determining the EC50 (e.g., 0.01 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest Danoprevir concentration.
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the 2X Danoprevir dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][10][11]
-
Quantification of HCV RNA Replication:
-
qRT-PCR Method:
-
Lyse the cells and extract total RNA using a suitable method.
-
Perform qRT-PCR using primers and probes specific for the HCV 5' untranslated region to quantify HCV RNA levels.[8]
-
Normalize the HCV RNA levels to an internal control housekeeping gene.
-
-
Luciferase Reporter Method:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Danoprevir concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Danoprevir concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Danoprevir in Huh-7 cells using the MTT assay. This assay measures the effect of the compound on cell viability.
Materials:
-
Huh-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Danoprevir
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.[12]
-
Compound Preparation: Prepare 2X serial dilutions of Danoprevir in culture medium, similar to the antiviral assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Cell Treatment: Add 100 µL of the compound dilutions to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.[12]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each Danoprevir concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Danoprevir concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Protocol 3: Resistance Mutation Profiling
This protocol outlines a general method for selecting and characterizing Danoprevir-resistant HCV replicons in cell culture.
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon
-
Culture medium with and without G418
-
Danoprevir
-
Reagents for RNA extraction, RT-PCR, and sequencing
Procedure:
-
Selection of Resistant Clones:
-
Culture Huh-7 replicon cells in the presence of a low concentration of Danoprevir (e.g., 2-5 times the EC50).
-
Gradually increase the concentration of Danoprevir in the culture medium as the cells adapt and resume growth.
-
Isolate individual cell colonies that are resistant to high concentrations of Danoprevir.
-
-
Characterization of Resistant Clones:
-
Expand the resistant cell clones.
-
Determine the EC50 of Danoprevir for each resistant clone as described in Protocol 1 to quantify the level of resistance.
-
Extract total RNA from the resistant clones.
-
Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations in the NS3/4A protease domain.
-
-
Confirmation of Resistance Mutations:
-
Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Transfect the mutated replicon RNA into naive Huh-7 cells.
-
Establish stable cell lines and determine the EC50 of Danoprevir to confirm that the identified mutations confer resistance.
-
Conclusion
The cell-based models and protocols described herein provide a robust framework for the preclinical evaluation of Danoprevir. The use of HCV replicon systems in Huh-7 cells allows for the sensitive and quantitative assessment of antiviral potency, the determination of cytotoxicity, and the characterization of resistance profiles. These assays are critical for understanding the therapeutic potential of Danoprevir and for the development of next-generation HCV protease inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Danoprevir Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danoprevir sodium is a potent, orally bioavailable protease inhibitor targeting the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. Accurate quantification of Danoprevir in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and a comprehensive protocol for the quantification of Danoprevir in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is adapted from established protocols for similar antiviral agents and is suitable for high-throughput analysis in a research or clinical setting.
Principle of the Method
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for the separation and detection of Danoprevir. The biological sample, typically human plasma, is first subjected to a simple and efficient protein precipitation step to remove interfering macromolecules. An internal standard (IS) is added prior to sample processing to ensure accuracy and precision by correcting for variations in extraction recovery and matrix effects. The chromatographic system separates Danoprevir and the IS from endogenous plasma components. The analytes are then ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Mechanism of Action of Danoprevir
Caption: Mechanism of action of Danoprevir as an HCV NS3/4A protease inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for a similar protease inhibitor, which can be expected for the Danoprevir assay after validation.
| Parameter | Result |
| Linearity Range | 10.00 - 2000.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ QC (10 ng/mL) | ≤ 15.0% |
| Low QC | ≤ 15.0% |
| Medium QC | ≤ 15.0% |
| High QC | ≤ 15.0% |
| Inter-day Precision (%CV) | |
| LLOQ QC (10 ng/mL) | ≤ 15.0% |
| Low QC | ≤ 15.0% |
| Medium QC | ≤ 15.0% |
| High QC | ≤ 15.0% |
| Accuracy (% Bias) | |
| LLOQ QC (10 ng/mL) | Within ± 20.0% |
| Low, Medium, High QC | Within ± 15.0% |
| Recovery | |
| Danoprevir | > 85% |
| Internal Standard | > 85% |
Experimental Protocol: UPLC-MS/MS Quantification of Danoprevir in Human Plasma
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled Danoprevir or a structurally similar compound like Verapamil
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Quattro Premier XE)
-
Analytical column: Agilent, Zorbax, XDB C18 (2.1 x 50 mm, 5 µm) or equivalent
-
Data acquisition and processing software (e.g., MassLynx)
Preparation of Solutions
-
Danoprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Danoprevir and IS stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Mobile Phase A: 2mM Ammonium Formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.
-
Add 50 µL of the IS working solution to all tubes except the blank.
-
Add 300 µL of acetonitrile to all tubes.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials.
-
Inject 10 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC Conditions:
-
Column: Agilent, Zorbax, XDB C18 (2.1 x 50 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B
-
Flow Rate: 0.120 mL/min
-
Injection Volume: 10 µL
-
Total Run Time: 3.0 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing standard solutions of Danoprevir and the chosen IS. For Danoprevir (MW: 733.9), potential precursor ions would be [M+H]⁺ or [M+Na]⁺. Product ions would be determined through collision-induced dissociation.
-
Source Temperature: To be optimized (typically around 120-150°C)
-
Desolvation Temperature: To be optimized (typically around 350-450°C)
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Danoprevir to the IS against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Danoprevir in the QC and unknown samples by back-calculating from the calibration curve using their respective peak area ratios.
Experimental Workflow
Caption: Experimental workflow for Danoprevir quantification in plasma.
Method Validation
A full validation of this analytical method should be performed according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Ensure no interference from endogenous components in the biological matrix.
-
Linearity: Demonstrate a linear relationship between the detector response and the analyte concentration over the intended range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter, respectively.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: Assess the influence of matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of Danoprevir in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and rapid approach for the quantification of Danoprevir in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and clinical studies. Proper method validation is essential to ensure the reliability and accuracy of the generated data.
Danoprevir Sodium: A Potent Tool for Investigating Viral Proteases
Application Notes and Protocols for Researchers
Danoprevir sodium is a potent, peptidomimetic macrocyclic inhibitor primarily targeting the hepatitis C virus (HCV) NS3/4A serine protease. Its high affinity and selectivity make it an invaluable tool compound for studying the intricacies of viral polyprotein processing and for the preclinical evaluation of novel antiviral agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of Danoprevir's applications, quantitative data on its activity, and detailed protocols for its use in fundamental research.
Introduction
Viral proteases are essential enzymes for the replication of many viruses, including HCV and coronaviruses. They are responsible for cleaving viral polyproteins into mature, functional proteins required for viral assembly and propagation. Inhibition of these proteases is a clinically validated strategy for antiviral therapy. Danoprevir was developed as a direct-acting antiviral (DAA) against HCV and has demonstrated sub-nanomolar potency against the NS3/4A protease.[1][2][3] Its mechanism of action involves non-covalent, competitive inhibition of the protease's active site, thereby preventing the cleavage of the HCV polyprotein.[4][5]
Beyond its well-established role in HCV research, Danoprevir has also been identified as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), a key enzyme in the coronavirus replication cycle.[3] This cross-reactivity highlights its utility as a broader tool for studying viral cysteine proteases and for initial screening efforts in the discovery of new antiviral compounds.
Data Presentation
The inhibitory activity of this compound against various viral proteases is summarized in the tables below. This quantitative data is essential for designing experiments and interpreting results.
| Table 1: In Vitro Inhibitory Activity of Danoprevir against HCV NS3/4A Protease | | :--- | :--- | | HCV Genotype | IC50 (nM) | | Genotype 1 | 0.29[1][2][3] | | Genotype 1a | 0.2-0.4[3] | | Genotype 1b | 0.2-0.4[3] | | Genotype 2b | 1.6[3] | | Genotype 3a | 3.5[3] | | Genotype 4 | 0.2-0.4[3] | | Genotype 5 | 0.2-0.4[3] | | Genotype 6 | 0.2-0.4[3] |
| Table 2: Cell-Based Antiviral Activity of Danoprevir | | :--- | :--- | :--- | | Assay Type | Virus/Genotype | EC50 (nM) | | HCV Replicon Assay | Genotype 1b | 1.8[1] | | Chimeric Recombinant Virus | Genotype 1, 4, 6 | 2-3[1] | | Chimeric Recombinant Virus | Genotype 2, 3, 5 | 280-750[1] |
| Table 3: Inhibitory Activity of Danoprevir against SARS-CoV-2 3CLpro | | :--- | :--- | | Assay Type | IC50 (µM) | | In Vitro FRET Assay | 0.05[3] |
Selectivity: Danoprevir exhibits high selectivity for the HCV NS3/4A protease. At a concentration of 10 µM, it showed no significant inhibition against a panel of 79 other proteases, ion channels, transporters, and cell surface receptors.[1]
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of the scientific concepts and procedures.
Caption: Mechanism of Danoprevir in inhibiting HCV replication.
Caption: Workflow for the in vitro protease inhibition assay.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a tool compound.
Protocol 1: In Vitro HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a continuous fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of Danoprevir against the HCV NS3/4A protease.[1]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based protease substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), 25 µM NS4A peptide
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of Danoprevir in DMSO, and then dilute further into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Setup: a. In a 96-well plate, add the serially diluted Danoprevir solutions. b. Include control wells:
- Positive control (no inhibition): Assay buffer with DMSO.
- Negative control (no enzyme activity): Assay buffer with DMSO and no enzyme. c. Add the recombinant HCV NS3/4A protease to all wells except the negative control. The final enzyme concentration should be in the low picomolar range (e.g., 50 pM).[1] d. Pre-incubate the plate at room temperature for 15 minutes to allow Danoprevir to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the FRET substrate to all wells. The final substrate concentration should be around its Km value or as optimized for the specific substrate. b. Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence signal at appropriate excitation and emission wavelengths for the FRET pair over a period of 1 hour.
-
Data Analysis: a. Determine the initial reaction rates (V₀) from the linear phase of the fluorescence signal increase over time for each well. b. Normalize the rates of the Danoprevir-treated wells to the positive control (100% activity) and the negative control (0% activity). c. Plot the percentage of inhibition against the logarithm of the Danoprevir concentration. d. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based HCV Replicon Assay
This protocol details the use of a cell-based HCV replicon system to evaluate the antiviral activity of Danoprevir.[1]
Materials:
-
Huh7 cells stably harboring an HCV replicon (e.g., genotype 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound
-
DMSO
-
96-well cell culture plates
-
RNA extraction kit
-
Reagents for one-step RT-qPCR (including primers and probe specific for the HCV 5' UTR)
-
Forward Primer: 5'-CACTCCCCTGTGAGGAACTACTG-3'
-
Reverse Primer: 5'-AGGCTGCACGACACTCATACT-3'
-
Probe: 5'-6-FAM-CTTCACGCAGAAAGCGTCTAGCCATGG-MGBNFQ-3'
-
-
RT-qPCR instrument
Procedure:
-
Cell Plating: Seed the Huh7 replicon cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow the cells to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of Danoprevir in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%). b. Remove the old medium from the cells and add the medium containing the different concentrations of Danoprevir. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
RNA Extraction and RT-qPCR: a. After incubation, wash the cells with PBS and lyse them directly in the wells. b. Extract the total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Quantify the HCV replicon RNA levels using a one-step RT-qPCR assay with the specified primers and probe.[1]
-
Data Analysis: a. Determine the Ct values for each sample. b. Calculate the relative HCV RNA levels in the Danoprevir-treated cells compared to the vehicle-treated cells. c. Plot the percentage of HCV RNA reduction against the logarithm of the Danoprevir concentration. d. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic model.
Protocol 3: In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol provides a general framework for assessing the inhibitory activity of Danoprevir against SARS-CoV-2 3CLpro using a FRET-based assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro (Mpro)
-
FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Danoprevir in DMSO and then dilute into the assay buffer to achieve the final desired concentrations.
-
Assay Setup: a. Add the diluted Danoprevir solutions to the wells of the microplate. b. Include positive (DMSO vehicle) and negative (no enzyme) controls. c. Add the recombinant SARS-CoV-2 3CLpro to all wells except the negative control. d. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the FRET substrate. b. Monitor the increase in fluorescence in a plate reader in kinetic mode.
-
Data Analysis: a. Calculate the initial reaction velocities. b. Normalize the data to the controls. c. Plot the percent inhibition versus the log of the Danoprevir concentration and fit the curve to determine the IC50 value.
These protocols provide a solid foundation for utilizing this compound as a tool compound in viral protease research. As with any experimental procedure, optimization of specific conditions may be necessary for different laboratory settings and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of FDA-approved drugs as potential inhibitors of the SARS-CoV-2 main protease: Molecular insights into improved therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of Danoprevir in High-Throughput Screening for Antiviral Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction Danoprevir (also known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[3][4] By targeting this enzyme, Danoprevir effectively halts the viral replication cycle.[3] Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable tool in high-throughput screening (HTS) campaigns for the discovery of novel antiviral agents, not only for HCV but also as a reference compound in drug repurposing efforts against other viruses.[2][5][6]
Mechanism of Action
Danoprevir functions as a competitive, reversible inhibitor that binds with high affinity to the active site of the HCV NS3/4A protease.[3] This binding prevents the natural viral polyprotein substrate from accessing the catalytic site, thereby inhibiting post-translational processing and the formation of new viral particles.[5] The discovery of Danoprevir was facilitated by structure-based drug design and virtual screening of tetrapeptide mimics.[1]
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug repurposing screens and synergistic drug-combinations for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Danoprevir's Impact on Hepatitis C Virus (HCV) Maturation and Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to evaluate the inhibitory effects of Danoprevir on the maturation and assembly of the Hepatitis C Virus (HCV). Detailed protocols for key assays are provided to enable researchers to independently assess the antiviral properties of Danoprevir and similar compounds.
Introduction
Danoprevir is a potent, second-generation direct-acting antiviral agent that targets the Hepatitis C Virus NS3/4A protease.[1][2] This protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins, a critical step in the viral replication cycle.[1][2] Inhibition of the NS3/4A protease by Danoprevir disrupts the production of functional viral proteins, thereby interfering with the subsequent stages of viral maturation and the assembly of new, infectious virions.[1][3] Understanding the precise impact of Danoprevir on these late-stage viral life cycle events is crucial for characterizing its mechanism of action and for the development of next-generation antiviral therapies.
The following sections detail various experimental approaches to quantify the effect of Danoprevir on HCV particle formation and infectivity.
Data Presentation: Quantitative Impact of Danoprevir
The following tables summarize the quantitative effects of Danoprevir on HCV replication and virion production, providing key data points for researchers.
| Parameter | HCV Genotype | Cell Line | Value | Reference |
| IC50 (Infectious Virus Production) | 1, 4, 6 | Huh-7.5 | 2-3 nM | [4][5] |
| IC50 (Infectious Virus Production) | 2b | Huh-7.5 | 1.6 nM | [4][5] |
| IC50 (Infectious Virus Production) | 3a | Huh-7.5 | 3.5 nM | [4][5] |
| EC50 (Replicon Elimination) | 1b | Huh-7 | 1.8 nM | [4][5][6] |
| Mean Effectiveness (Viral Secretion Inhibition, in vivo) | Not Specified | Human Subjects | 56% | [3][7] |
Table 1: In Vitro and In Vivo Efficacy of Danoprevir against HCV. This table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Danoprevir required to inhibit HCV infectious particle production and replication in cell culture, as well as its effectiveness in inhibiting viral secretion in clinical studies.
Mandatory Visualizations
Signaling Pathway of Danoprevir's Action
Caption: Mechanism of Danoprevir action on HCV maturation.
Experimental Workflow for Assessing Danoprevir's Impact
Caption: Workflow for evaluating Danoprevir's antiviral effects.
Experimental Protocols
Quantitative Western Blot for HCV Core Protein
This protocol details the analysis of HCV Core protein expression levels in response to Danoprevir treatment.
Materials:
-
HCV-infected Huh-7.5 cells
-
Danoprevir
-
Lysis Buffer (ice-cold Tris buffer (50 mM, pH 7.4) containing 1 mM DTT, 1 mM EDTA, 150 mM NaCl, 0.25% deoxycholic acid, 1% NP-40, phosphatase inhibitor, and protease inhibitor)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10%)
-
Nitrocellulose membrane
-
Blocking Buffer (1X TBST with 5% non-fat dried milk)
-
Primary Antibody: Mouse anti-HCV Core monoclonal antibody (e.g., clone C7-50)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Chemiluminescence reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate HCV-infected Huh-7.5 cells and treat with desired concentrations of Danoprevir for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 13,000 x g to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-HCV Core antibody overnight at 4°C.[8]
-
Wash the membrane three times with 1X TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with 1X TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescence reagents to the membrane and capture the signal using an imaging system.[8]
-
Quantify the band intensities for the HCV Core protein and a loading control (e.g., GAPDH or actin).
-
Normalize the Core protein signal to the loading control to determine the relative protein expression levels.
-
TCID50 Assay for HCV Infectivity
This protocol determines the 50% tissue culture infectious dose (TCID50) to quantify the titer of infectious HCV particles produced from Danoprevir-treated cells.
Materials:
-
Supernatants from HCV-infected and Danoprevir-treated Huh-7.5 cells
-
Naïve Huh-7.5 cells
-
96-well plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding:
-
Seed naïve Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well).
-
-
Serial Dilutions:
-
On the day of the assay, prepare 10-fold serial dilutions of the viral supernatants collected from Danoprevir-treated and control cells in complete medium.
-
-
Infection:
-
Remove the medium from the Huh-7.5 cells in the 96-well plate.
-
Inoculate the cells with 100 µL of each viral dilution, typically in replicates of 8 wells per dilution. Include a negative control (medium only).
-
Incubate the plate at 37°C for 4-6 hours to allow for viral entry.
-
Aspirate the inoculum and add 200 µL of fresh complete medium to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 3-5 days.
-
Observe the cells daily for the appearance of cytopathic effect (CPE).
-
-
Staining and Scoring:
-
After the incubation period, remove the medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plate with water and allow it to air dry.
-
Score each well as positive or negative for infection (CPE).
-
-
Calculation of TCID50:
-
Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL.
-
Transmission Electron Microscopy (TEM) of HCV Particles
This protocol outlines the preparation of HCV particles for visualization by TEM to assess the impact of Danoprevir on virion morphology.
Materials:
-
Supernatants from HCV-infected and Danoprevir-treated Huh-7.5 cells
-
Ultracentrifuge
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Transmission Electron Microscope
Procedure:
-
Virus Concentration:
-
Clarify the cell culture supernatants by low-speed centrifugation to remove cell debris.
-
Pellet the virus particles by ultracentrifugation (e.g., at 100,000 x g for 2 hours).
-
Resuspend the viral pellet in a small volume of PBS.
-
-
Grid Preparation and Staining:
-
Place a drop of the concentrated virus suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess liquid with filter paper.
-
Apply a drop of negative stain solution to the grid for 30-60 seconds.
-
Wick off the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Capture images of the virus particles, noting any morphological changes in the Danoprevir-treated samples compared to the control.
-
Immunofluorescence for HCV Core Protein and Lipid Droplets
This protocol allows for the visualization of HCV Core protein localization in relation to lipid droplets, which can be altered by Danoprevir treatment.
Materials:
-
HCV-infected Huh-7.5 cells grown on coverslips
-
Danoprevir
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-HCV Core monoclonal antibody
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
Lipid Droplet Stain (e.g., BODIPY 493/503 or Oil Red O)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed Huh-7.5 cells on coverslips and infect with HCV.
-
Treat the cells with desired concentrations of Danoprevir for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-HCV Core antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
-
Lipid Droplet and Nuclear Staining:
-
Wash three times with PBS.
-
Stain for lipid droplets according to the manufacturer's instructions for the chosen dye.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images of the Core protein, lipid droplets, and nuclei.
-
Analyze the co-localization of the Core protein with lipid droplets in Danoprevir-treated versus untreated cells.
-
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Hepatitis C Virus Decline during Treatment with the Protease Inhibitor Danoprevir Using a Multiscale Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
Danoprevir Sodium: Application and Protocols for Studying Non-HCV Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Danoprevir, a potent macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, has emerged as a valuable tool for investigating the inhibition of other viral proteases.[1] Primarily developed for the treatment of chronic hepatitis C, its mechanism of action involves non-covalently binding to the catalytic site of the HCV NS3/4A protease, thereby blocking viral polyprotein processing and replication.[2][3] While highly selective for its primary target, recent research has explored its cross-reactivity and potential inhibitory effects against other viral proteases, most notably the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.
Danoprevir's utility in studying other viral proteases stems from its well-characterized structure-activity relationship and its established safety profile. Molecular docking and in vitro studies have demonstrated that Danoprevir can inhibit the SARS-CoV-2 main protease, a cysteine protease essential for viral replication.[4][5] This off-target activity, though less potent than its effect on HCV NS3/4A, provides a critical starting point for the design of novel broad-spectrum antiviral agents. Researchers can utilize Danoprevir as a reference compound or a scaffold for medicinal chemistry efforts aimed at developing inhibitors against newly emerging viral threats.
Furthermore, computational studies have suggested potential interactions between Danoprevir and other viral proteases, such as the Adenovirus protease (AVP). While experimental validation is pending, these findings highlight the potential of using Danoprevir as a probe to explore the active sites of various viral proteases and to identify conserved structural motifs that can be targeted for drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of Danoprevir against its primary target (HCV NS3/4A protease) and a notable off-target (SARS-CoV-2 Mpro).
| Target Protease | Virus | Protease Class | Danoprevir IC50 | Reference |
| NS3/4A | Hepatitis C Virus (HCV) | Serine Protease | 0.29 nM | [4] |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Cysteine Protease | 0.05 µM |
Note: Danoprevir has been shown to be highly selective for HCV NS3/4A, with no significant inhibition observed against a panel of 53 other proteases at a concentration of 10 µM.
Experimental Protocols
In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro) using a FRET-based Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of Danoprevir sodium against the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro/3CLpro)
-
FRET-based substrate peptide: DABCYL-KTSAVLQ↓SGFRKME-EDANS (or similar commercially available substrate)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant SARS-CoV-2 Mpro and the FRET substrate in the assay buffer to their optimal working concentrations. These concentrations should be predetermined through enzyme titration and substrate kinetics experiments.
-
Assay Reaction: a. Add 5 µL of each Danoprevir dilution or control (assay buffer with DMSO) to the wells of a 384-well plate. b. Add 10 µL of the diluted SARS-CoV-2 Mpro solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL). Record measurements every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase). b. Normalize the rates relative to the positive control (enzyme and substrate without inhibitor) and the negative control (substrate only). c. Plot the percentage of inhibition against the logarithm of the Danoprevir concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Clinical Investigation of Danoprevir in COVID-19 Patients (Example Protocol)
This section outlines a generalized protocol based on early clinical studies investigating the use of Danoprevir in combination with Ritonavir for the treatment of COVID-19.[4][6] This is for informational purposes only and does not constitute medical advice.
Study Design: Open-label, single-arm, exploratory study.
Patient Population: Adult patients with confirmed mild to moderate COVID-19.
Treatment Regimen:
-
Danoprevir: 100 mg, administered orally.
-
Ritonavir: 100 mg, administered orally as a pharmacokinetic booster.
-
Frequency: Twice daily.
-
Duration: Up to 14 days, or until discharge criteria are met.
Key Assessments:
-
Virological: SARS-CoV-2 viral load in nasopharyngeal swabs measured by RT-PCR at baseline and regular intervals.
-
Clinical: Daily assessment of clinical signs and symptoms (e.g., fever, cough, respiratory rate).
-
Radiological: Chest CT scans at baseline and as clinically indicated to monitor pneumonia progression/resolution.
-
Safety: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and electrocardiograms.
Primary Endpoint: Time to virological clearance (two consecutive negative RT-PCR tests).
Secondary Endpoints:
-
Time to clinical recovery.
-
Improvement in radiological findings.
-
Incidence and severity of adverse events.
Visualizations
Caption: Mechanism of Danoprevir Inhibition of SARS-CoV-2 Replication.
Caption: Workflow for In Vitro FRET-based Inhibition Assay.
Caption: Danoprevir's Activity Spectrum Against Viral Proteases.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
Amino acid substitutions in NS3 protease conferring Danoprevir resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danoprevir and investigating resistance mechanisms in the Hepatitis C Virus (HCV) NS3/4A protease.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid substitutions in the NS3 protease that confer resistance to Danoprevir?
Amino acid substitutions at positions R155 and D168 of the HCV NS3 protease are the primary drivers of Danoprevir resistance.[1][2] Additionally, substitutions at position Q80 have also been associated with resistance.[1] The specific substitutions R155K, R155Q, D168A, D168E, D168H, D168T, and D168V have been shown to significantly reduce the susceptibility of the virus to Danoprevir.[1][2]
Q2: How do these mutations lead to Danoprevir resistance?
Danoprevir is a macrocyclic inhibitor that binds non-covalently to the catalytic site of the NS3/4A protease.[1] Resistance mutations, such as R155K and D168A, are thought to disrupt the favorable cation-π stacking interactions between Danoprevir and the drug-binding pocket.[1] This alteration in the binding site reduces the binding affinity of Danoprevir to the protease, thereby diminishing its inhibitory effect.[1] For instance, the D168V mutation can interrupt the hydrogen bonding network involving residues Q80, R155, D168, and R123, leading to a significant reduction in Danoprevir's binding affinity.[3]
Q3: What is the impact of the Y56H/D168A double mutation on Danoprevir resistance?
The Y56H/D168A double mutant exhibits high-level resistance to Danoprevir. However, studies have shown that the resistance is primarily driven by the D168A substitution.[4] The Y56H mutation alone does not significantly impact Danoprevir's binding.[4] The combination of these mutations can lead to a greater than 200-fold loss in potency.[4]
Q4: Are there any naturally occurring polymorphisms in the NS3 protease that can affect Danoprevir susceptibility?
Yes, naturally occurring polymorphisms in different HCV genotypes can influence Danoprevir's efficacy. For example, the presence of Q168 in HCV genotype 3 is a natural polymorphism that contributes to reduced susceptibility to protease inhibitors.[1]
Troubleshooting Guides
Problem: My in vitro experiment shows unexpected resistance to Danoprevir in a supposedly wild-type HCV replicon.
Possible Causes and Solutions:
-
Pre-existing Minor Variants: The wild-type replicon population may contain a small percentage of drug-resistant variants that are selected for under drug pressure.
-
Troubleshooting Step: Perform deep sequencing (Next-Generation Sequencing) on your replicon population to identify any pre-existing resistance-associated variants (RAVs) at a low frequency.[5]
-
-
Cell Line Contamination: The cell line used for the replicon assay might be contaminated with another replicon cell line harboring resistance mutations.
-
Troubleshooting Step: Perform regular cell line authentication and quality control. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
-
Experimental Error: Inaccurate drug concentration, improper cell seeding, or errors in the readout assay can lead to misleading results.
-
Troubleshooting Step: Carefully review and validate all experimental parameters. Prepare fresh drug dilutions and ensure accurate and consistent cell handling. Include appropriate positive and negative controls in your assay.
-
Problem: I am not observing the expected fold-change in resistance for a known Danoprevir-resistant mutant in my replicon assay.
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The assay conditions, such as incubation time or drug concentration range, may not be optimal for detecting the full extent of resistance.
-
Troubleshooting Step: Optimize the drug concentration range to ensure it covers the full dose-response curve for both wild-type and mutant replicons. Ensure the assay duration is sufficient for the selection and replication of resistant variants.
-
-
Replicon Fitness: The specific resistance mutation may impact the replication fitness of the virus. A mutant with low fitness might not show a high level of resistance in a competitive assay.
-
Troubleshooting Step: Assess the replication capacity of the mutant replicon in the absence of the drug and compare it to the wild-type. This will help to distinguish between reduced drug susceptibility and poor viral fitness.
-
-
Genetic Context: The effect of a resistance mutation can sometimes be influenced by the genetic background of the HCV strain.
-
Troubleshooting Step: If possible, test the mutation in different HCV genotype backgrounds to assess the context-dependent effects on resistance.
-
Data Presentation
Table 1: Fold-Change in Danoprevir EC50 for NS3 Amino Acid Substitutions
| NS3 Substitution | Fold-Change in EC50 vs. Wild-Type | HCV Genotype/Replicon | Reference |
| R155K | 410 | Genotype 1b (Con-1) | [2] |
| R155Q | 57 | Genotype 1b (Con-1) | [2] |
| D168A | >200 | Not Specified | [4] |
| D168E | 29 | Genotype 1b (Con-1) | [2] |
| D168V | 93 | Genotype 1b (Con-1) | [2] |
| D168T | 300 | Genotype 1b (Con-1) | [2] |
| Y56H/D168A | 500 | Not Specified | [4] |
EC50 (Half-maximal effective concentration) is a measure of the drug concentration that inhibits 50% of viral replication. Fold-change is calculated as the EC50 for the mutant replicon divided by the EC50 for the wild-type replicon.
Experimental Protocols
Replicon-Based Assay for Danoprevir Resistance
This assay measures the ability of HCV replicons containing specific NS3 mutations to replicate in the presence of Danoprevir.
Methodology:
-
Site-Directed Mutagenesis: Introduce the desired amino acid substitution(s) into an HCV NS3 protease expression plasmid using a commercially available site-directed mutagenesis kit.
-
In Vitro Transcription: Linearize the plasmid containing the HCV replicon genome (wild-type or mutant) and use it as a template for in vitro transcription to generate replicon RNA.
-
Electroporation: Electroporate the in vitro transcribed RNA into a human hepatoma cell line (e.g., Huh-7 cells).
-
Drug Treatment: Plate the electroporated cells in multi-well plates and add serial dilutions of Danoprevir. Include a no-drug control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow for replicon replication.
-
Quantification of Replication: Measure HCV replication. A common method is to use a replicon containing a reporter gene, such as luciferase. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the Danoprevir concentration and determine the EC50 value for both wild-type and mutant replicons. The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.[5]
NS3/4A Protease Enzyme Activity Assay
This assay directly measures the inhibitory effect of Danoprevir on the enzymatic activity of wild-type and mutant NS3/4A proteases.
Methodology:
-
Protein Expression and Purification: Express and purify the wild-type and mutant NS3/4A protease domains, typically from E. coli.
-
Enzyme Reaction: In a multi-well plate, combine the purified protease with a fluorogenic substrate and serial dilutions of Danoprevir in an appropriate assay buffer.
-
Kinetic Measurement: Measure the rate of substrate cleavage by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial velocity of the reaction at each Danoprevir concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration) or the inhibition constant (Ki). The fold-change in resistance is calculated by comparing the IC50 or Ki values of the mutant and wild-type proteases.
Mandatory Visualization
Caption: Experimental workflow for assessing Danoprevir resistance.
Caption: Conceptual diagram of Danoprevir resistance mechanism.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virologic Escape during Danoprevir (ITMN-191/RG7227) Monotherapy Is Hepatitis C Virus Subtype Dependent and Associated with R155K Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D168V mutation in NS3/4A HCV protease on susceptibilities of faldaprevir and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcvguidelines.org [hcvguidelines.org]
Technical Support Center: Overcoming Danoprevir Resistance in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Danoprevir resistance in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Danoprevir resistance observed in in vitro experiments?
A1: The primary mechanism of Danoprevir resistance is the selection of specific amino acid substitutions, known as resistance-associated substitutions (RASs), in the Hepatitis C Virus (HCV) NS3/4A protease, the direct target of the drug.[1][2] These mutations alter the conformation of the drug-binding pocket, reducing the binding affinity and efficacy of Danoprevir.
Q2: Which are the most common Danoprevir resistance-associated substitutions (RASs)?
A2: In vitro studies have consistently identified key RASs at the following positions within the NS3 protease:
-
Q80: Such as Q80K/R.[1]
The R155K mutation is frequently associated with a high level of resistance to Danoprevir.[3][4]
Q3: How is Danoprevir resistance quantified in vitro?
A3: Danoprevir resistance is typically quantified by determining the 50% effective concentration (EC50) of the drug required to inhibit HCV replication in cell-based assays, most commonly the HCV replicon system.[5] The EC50 value for a mutant virus (containing RASs) is compared to the EC50 for the wild-type virus. The result is expressed as a "fold change" in EC50, which indicates the magnitude of resistance. A higher fold change signifies greater resistance.
Q4: What in vitro systems are most commonly used to study Danoprevir resistance?
A4: The most prevalent in vitro system is the HCV subgenomic replicon system .[6][7] These are typically established in human hepatoma cell lines, such as Huh-7.[8] Replicon systems contain the HCV non-structural proteins necessary for RNA replication and allow for the study of antiviral compounds in a controlled cellular environment. Both stable replicon cell lines and transient transfection assays are used.[6] Additionally, cell-free enzymatic assays , such as FRET-based assays, are used to measure the direct inhibitory activity of Danoprevir on purified wild-type and mutant NS3/4A protease.[9][10]
Q5: What are the main strategies to overcome Danoprevir resistance in an experimental setting?
A5: Key strategies include:
-
Combination Therapy: Combining Danoprevir with other direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS5A inhibitors (e.g., Daclatasvir) or NS5B polymerase inhibitors (e.g., Sofosbuvir).[11][12][13] This multi-pronged approach can suppress the emergence of resistant variants.
-
Next-Generation Protease Inhibitors: Utilizing newer NS3/4A protease inhibitors that have demonstrated a higher barrier to resistance or maintain activity against Danoprevir-resistant mutants. Examples include Glecaprevir and Voxilaprevir.[14]
-
Rational Drug Design: Developing novel inhibitors based on the "substrate envelope" concept, which aims to design drugs that fit within the conserved regions of the protease active site, thereby minimizing the impact of resistance mutations.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments. | - Inconsistent cell seeding density.- Variation in the passage number of the replicon cell line.- Pipetting errors during drug dilution.- Contamination of cell cultures. | - Ensure a consistent cell seeding protocol.- Use replicon cells within a defined passage number range.- Calibrate pipettes regularly and perform serial dilutions carefully.- Regularly test for mycoplasma contamination. |
| No significant difference in EC50 between wild-type and expected resistant replicon. | - The specific mutation introduced does not confer high-level resistance to Danoprevir.- Loss of the mutation during cell culture passaging.- Issues with the replicon system itself (e.g., low replication fitness of the mutant). | - Confirm the expected fold-resistance from published literature.- Sequence the replicon RNA from the cell line to verify the presence of the mutation.- Assess the replication fitness of the mutant replicon in the absence of the drug.[5] |
| Complete loss of replicon cells after drug treatment, even at low concentrations. | - High cytotoxicity of the compound or solvent (e.g., DMSO).- The replicon is highly sensitive to the drug, and the concentration range is too high. | - Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 of the compound.- Ensure the final solvent concentration is non-toxic to the cells.- Test a much lower and broader range of drug concentrations. |
| Inconsistent results in NS3/4A FRET-based enzymatic assays. | - Instability of the purified enzyme.- Degradation of the FRET substrate.- Interference from the test compound (e.g., autofluorescence). | - Aliquot and store the enzyme at -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh FRET substrate solution for each experiment.- Run a control with the compound alone (no enzyme) to check for autofluorescence. |
Data Presentation
Table 1: In Vitro Activity of Danoprevir against Common NS3 Resistance-Associated Substitutions
| NS3 Mutation | Genotype | Fold Change in EC50 (vs. Wild-Type) | Reference(s) |
| R155K | 1b | 410 | [3] |
| R155Q | 1b | 57 | [3] |
| D168A | 1b | <15 | [3] |
| D168E | 1b | 29 | [3] |
| D168V | 1b | 93 | [3] |
| D168T | 1b | 300 | [3] |
| A156T | 1a | - (Low impact) | [15] |
Table 2: Comparative In Vitro Activity of Different Protease Inhibitors against Danoprevir-Resistant Mutants
| NS3 Mutation | Danoprevir (Fold Change IC50) | Vaniprevir (Fold Change IC50) | MK-5172 (Fold Change IC50) | Reference(s) |
| R155K | High | High | Low (highly active) | [15] |
| D168A | Moderate | High | High (potency lost) | [15] |
| A156T | Low (highly active) | High | High | [15][16] |
Experimental Protocols
Protocol 1: HCV Replicon-Based Assay for Danoprevir Susceptibility Testing
This protocol outlines the general steps for determining the EC50 of Danoprevir against wild-type and mutant HCV replicons.
-
Cell Culture and Seeding:
-
Culture Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
One day prior to the assay, seed the replicon cells into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
-
Drug Preparation and Dilution:
-
Prepare a stock solution of Danoprevir in DMSO.
-
Perform serial dilutions of Danoprevir in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).
-
-
Treatment:
-
Remove the culture medium from the seeded plates and add the medium containing the different concentrations of Danoprevir. Include a "no drug" control (vehicle only) and a "no cells" control (for background measurement).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of HCV Replication:
-
If the replicon contains a reporter gene (e.g., Luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions (e.g., using a luminometer).
-
Alternatively, quantify HCV RNA levels using RT-qPCR.
-
-
Data Analysis:
-
Normalize the reporter signal or RNA levels to the "no drug" control.
-
Plot the normalized values against the logarithm of the Danoprevir concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
The fold change in resistance is calculated as: EC50 (mutant) / EC50 (wild-type).
-
Protocol 2: NS3/4A Protease FRET-Based Enzymatic Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of Danoprevir on the NS3/4A protease.
-
Reagents and Buffers:
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of Danoprevir (or other inhibitors) to the wells. Include a "no inhibitor" control.
-
Add the purified NS3/4A protease to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 490/520 nm for 5-FAM).[10]
-
Record measurements at regular intervals for a set period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the fluorescence increase over time for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Caption: Mechanism of Danoprevir action and resistance.
Caption: Workflow for HCV replicon-based drug susceptibility assay.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Virologic Escape during Danoprevir (ITMN-191/RG7227) Monotherapy Is Hepatitis C Virus Subtype Dependent and Associated with R155K Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 16. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurogentec.com [eurogentec.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Danoprevir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to optimizing the pharmacokinetic profile of Danoprevir.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to enhance the oral bioavailability of Danoprevir?
The primary and most effective strategy to enhance the oral bioavailability of Danoprevir is co-administration with a low dose of ritonavir.[1][2][3] Danoprevir is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for its metabolism.[2] Ritonavir is a potent inhibitor of CYP3A4. By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism of Danoprevir, leading to a substantial increase in its plasma concentrations.[1][2][3][4]
Q2: By how much does ritonavir increase Danoprevir's exposure?
Co-administration of 100 mg of ritonavir twice daily with 100 mg of Danoprevir has been shown to increase the plasma exposure of Danoprevir significantly. Clinical studies in healthy volunteers have demonstrated that after 10 days of ritonavir dosing, the area under the plasma concentration-time curve (AUC) of Danoprevir increased by approximately 5.5-fold, and the maximum plasma concentration (Cmax) increased by about 3.2-fold.[2] The plasma drug concentration at 12 hours post-dose saw an even more dramatic increase of approximately 42-fold.[2] This "boosting" effect allows for lower and less frequent dosing of Danoprevir.[2]
Q3: What was the impact of structural modifications during the development of Danoprevir on its pharmacokinetic profile?
During its discovery and preclinical development, Danoprevir underwent several structural optimizations to improve its drug-like properties. A key modification was the introduction of a macrocyclic structure. This macrocyclization reduced the polar surface area of the initial tetrapeptide inhibitors, which in turn led to improved cell permeability and metabolic stability.[1] Another critical change was the replacement of a carboxylic acid headgroup with an acylsulfonamide bioisostere, which enhanced its potency.[1]
Q4: Is a controlled-release (CR) formulation a viable strategy to prolong Danoprevir's half-life?
The feasibility of a controlled-release formulation for Danoprevir has been investigated and was found to be not viable.[5] Danoprevir is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[5] Studies in healthy volunteers using a remotely activated capsule to deliver Danoprevir directly to different regions of the gastrointestinal tract showed very poor absorption from the colon.[5] The relative bioavailability of Danoprevir delivered to the colon was only 6.5% for a solution and 0.6% for a powder formulation compared to an immediate-release capsule, indicating that a CR formulation would not be effective.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High inter-individual variability in Danoprevir plasma concentrations despite ritonavir co-administration. | Differences in patient adherence to the dosing regimen. | Implement methods to monitor and encourage patient adherence. |
| Genetic polymorphisms in CYP3A4 or other drug transporters. | Genotype patients for relevant polymorphisms to identify potential sources of variability. | |
| Co-administration of other drugs that may induce or inhibit CYP3A4. | Carefully review all concomitant medications for potential drug-drug interactions. | |
| Lower than expected plasma concentrations of Danoprevir in a preclinical study. | Issues with the formulation leading to poor dissolution or instability. | Characterize the physicochemical properties of the formulation. Ensure the formulation is appropriate for the animal model being used. |
| High first-pass metabolism in the chosen animal model. | Consider using a species with a metabolic profile more similar to humans or co-administer a CYP3A inhibitor if appropriate for the study design. | |
| Difficulty in quantifying Danoprevir in plasma samples. | Suboptimal extraction method from plasma. | Optimize the protein precipitation and/or liquid-liquid extraction method to improve recovery. |
| Matrix effects in the LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for Danoprevir to compensate for matrix effects. Optimize chromatographic conditions to separate Danoprevir from interfering matrix components. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Danoprevir With and Without Ritonavir
| Parameter | Danoprevir 100 mg Alone | Danoprevir 100 mg with Ritonavir 100 mg (Day 10) | Fold Increase |
| AUC₀₋inf (ng·h/mL) | Data not consistently reported, but absolute bioavailability is 1.15%[1][4] | Increased by approximately 5.5-fold[2] | ~5.5 |
| Cmax (ng/mL) | Data not consistently reported | Increased by approximately 3.2-fold[2] | ~3.2 |
| C₁₂h (ng/mL) | Data not consistently reported | Increased by approximately 42-fold[2] | ~42 |
| Absolute Bioavailability | 1.15%[1][4] | 3.86%[1][4] | ~3.4 |
Experimental Protocols
Protocol 1: Evaluation of the Effect of a Pharmacokinetic Booster on Danoprevir Plasma Exposure in Healthy Volunteers
Objective: To determine the effect of co-administration of ritonavir on the pharmacokinetic profile of a single oral dose of Danoprevir.
Study Design: An open-label, two-period, fixed-sequence crossover study.
-
Subject Recruitment: Enroll healthy adult volunteers (e.g., 18-55 years old) with a body mass index within a normal range. Screen for any medical conditions or use of medications that could interfere with the study drugs.
-
Period 1 (Danoprevir Alone):
-
Administer a single oral dose of Danoprevir (e.g., 100 mg).
-
Collect serial blood samples at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
-
Washout Period: A washout period of at least 14 days.[6]
-
Ritonavir Loading: Administer ritonavir (e.g., 100 mg twice daily) for 10 consecutive days to achieve steady-state concentrations.[2]
-
Period 2 (Danoprevir with Ritonavir):
-
On day 10 of ritonavir administration, administer a single oral dose of Danoprevir (e.g., 100 mg) along with the morning dose of ritonavir.
-
Collect serial blood samples at the same time points as in Period 1.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma and store frozen (e.g., at -80°C) until analysis.
-
Quantify Danoprevir concentrations in plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t₁/₂) for Danoprevir in both periods using non-compartmental analysis.
-
Determine the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the drug-drug interaction.
-
Protocol 2: Quantification of Danoprevir in Human Plasma using LC-MS/MS
Objective: To accurately and precisely measure the concentration of Danoprevir in human plasma samples.
-
Materials and Reagents:
-
Danoprevir analytical standard and a stable isotope-labeled internal standard (IS) for Danoprevir.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate.
-
Human plasma (drug-free for calibration standards and quality controls).
-
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare stock solutions of Danoprevir and the IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of Danoprevir (e.g., covering a range of 1 to 2000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the IS.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Set a flow rate of approximately 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for Danoprevir and its IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Danoprevir to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Danoprevir in the unknown samples and QCs from the calibration curve.
-
Visualizations
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Low-dose Ritonavir on Danoprevir Pharmacokinetics: Results of Computer-based Simulations and a Clinical Drug-drug Interaction Study | Certara [certara.com.cn]
- 4. Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological modeling and assessments of regional drug bioavailability of danoprevir to determine whether a controlled release formulation is feasible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a three-way drug interaction between danoprevir, ritonavir and the organic anion transporting polypeptide (OATP) inhibitor ciclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term in vitro culture with Danoprevir treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Danoprevir in long-term in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Danoprevir?
Danoprevir is a potent, orally bioavailable peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A serine protease is essential for HCV replication, as it cleaves the viral polyprotein into mature, functional proteins.[1][3] Danoprevir binds non-covalently to the catalytic site of the NS3/4A protease, blocking its activity and thereby preventing viral maturation.[3]
Q2: Which HCV genotypes is Danoprevir most effective against?
In vitro studies have demonstrated that Danoprevir is highly potent against HCV genotypes 1, 4, 5, and 6, with IC50 values in the low nanomolar range (0.2-3.5 nM).[4][5][6] It exhibits approximately 10-fold lower activity against genotypes 2b and 3a.[4][6]
Q3: What is the recommended starting concentration for in vitro experiments?
The effective concentration (EC50) of Danoprevir can vary depending on the cell line and the specific HCV replicon used. For patient-derived HCV genotype 1b replicons in Huh7 cells, an EC50 of 1.8 nM has been reported.[4][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How can I monitor the antiviral efficacy of Danoprevir in my long-term culture?
Antiviral efficacy can be monitored by quantifying HCV RNA levels over time using real-time quantitative PCR (RT-qPCR).[4] A consistent decrease in viral RNA levels indicates effective inhibition. A plateau or increase in HCV RNA levels may suggest the development of resistance.
Troubleshooting Guide
Problem 1: Decreased or Loss of Antiviral Efficacy Over Time
Possible Cause: Development of drug resistance.
Troubleshooting Steps:
-
Sequence the HCV NS3 Protease Gene: The most common cause of decreased efficacy is the emergence of resistance-associated variants (RAVs). Sequence the NS3 protease region of the viral RNA from your cell cultures to identify potential mutations.
-
Compare with Known Resistance Mutations: Compare the identified mutations against a database of known Danoprevir resistance mutations. Key mutations to look for include those at positions R155 and D168.[3][7] The R155K substitution, in particular, has been shown to confer a high level of resistance.[4][6]
-
Phenotypic Analysis: If a novel mutation is identified, perform phenotypic analysis by introducing the mutation into a wild-type HCV replicon and determining the EC50 of Danoprevir against this new variant.
-
Consider Combination Therapy: In clinical settings, Danoprevir is often used in combination with other antiviral agents to reduce the likelihood of resistance.[1] If your experimental design allows, consider combining Danoprevir with another direct-acting antiviral (DAA) that has a different mechanism of action.
Problem 2: Signs of Cellular Cytotoxicity
Possible Cause: High concentration of Danoprevir or long-term exposure leading to cellular stress.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the cytotoxic effect of your Danoprevir concentration over the duration of your experiment.
-
Titrate Danoprevir Concentration: If cytotoxicity is observed, perform a dose-response curve to determine the highest non-toxic concentration that still maintains antiviral efficacy.
-
Monitor for Cellular Stress Markers: Long-term antiviral treatment can induce cellular stress responses.[8][9] Consider monitoring markers of endoplasmic reticulum (ER) stress (e.g., CHOP, GRP78) or oxidative stress (e.g., ROS production) via western blot, qPCR, or fluorescent probes.
-
Review Culture Conditions: Ensure that your cell culture conditions (e.g., media changes, cell density) are optimal to maintain cell health. Stressed cells may be more susceptible to drug-induced toxicity.
Problem 3: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental setup or reagents.
Troubleshooting Steps:
-
Standardize Cell Passaging: Ensure that cells are passaged consistently and are within a similar passage number range for all experiments to minimize variability.
-
Aliquot and Store Danoprevir Properly: Prepare single-use aliquots of your Danoprevir stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Validate Viral Stocks: Ensure that the titer and sequence of your HCV viral stock are consistent across experiments.
-
Implement Proper Controls: Always include appropriate controls in your experiments, such as vehicle-treated cells (e.g., DMSO) and untreated infected cells.
Data Presentation
Table 1: In Vitro Efficacy of Danoprevir Against Different HCV Genotypes
| HCV Genotype | IC50 (nM) |
| 1a | 0.2 - 2.0 |
| 1b | 0.23 - 1.8 |
| 2b | 1.6 - 280 |
| 3a | 3.5 - 750 |
| 4 | 0.4 - 3.0 |
| 5 | 0.4 - 750 |
| 6 | 0.2 - 3.0 |
| Data compiled from multiple sources.[4][5][6] |
Table 2: Common Danoprevir Resistance-Associated Variants (RAVs) in the NS3 Protease
| Amino Acid Position | Common Substitutions | Fold Change in EC50 |
| 56 | Y56H | Reported in vitro |
| 80 | Q80K/R | Associated with macrocyclic inhibitors |
| 155 | R155K | High level of resistance (up to 62-fold) |
| 168 | D168A/E/H/N/T/V/Y | Rapidly emerges in vitro |
| Data compiled from multiple sources.[3][4][6][7] |
Experimental Protocols
Protocol 1: Determination of EC50 for Danoprevir in a Replicon System
-
Cell Plating: Plate Huh7 cells harboring an HCV replicon (e.g., genotype 1b) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the assay.
-
Drug Dilution: Prepare a serial dilution of Danoprevir in cell culture medium. A typical starting concentration for the highest dose might be 100 nM, with 10-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: After 24 hours, remove the existing medium from the cells and add the medium containing the different concentrations of Danoprevir.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction and RT-qPCR: After incubation, lyse the cells and extract total RNA. Quantify the HCV replicon RNA levels using a one-step RT-qPCR assay targeting a conserved region of the HCV genome, such as the 5' untranslated region (5' UTR).[4]
-
Data Analysis: Normalize the HCV RNA levels to an internal housekeeping gene. Plot the percentage of HCV RNA inhibition against the log of the Danoprevir concentration and fit the data to a four-parameter logistic function to determine the EC50 value.[4]
Protocol 2: Monitoring for Resistance Development in Long-Term Culture
-
Continuous Culture: Maintain HCV replicon-containing cells in the presence of a sub-inhibitory concentration of Danoprevir (e.g., at or slightly above the EC50).
-
Regular Passaging: Passage the cells as they reach confluence, always maintaining the selective pressure of Danoprevir in the culture medium.
-
Periodic RNA Extraction: At regular intervals (e.g., every 2-3 passages), harvest a sample of the cells for RNA extraction.
-
HCV RNA Quantification: Quantify the HCV RNA levels by RT-qPCR to monitor for any increase that might indicate a loss of drug efficacy.
-
NS3 Gene Sequencing: If an increase in HCV RNA is observed, amplify the NS3 protease region from the extracted RNA using RT-PCR.
-
Sequence Analysis: Sequence the PCR product and compare the sequence to the wild-type NS3 sequence to identify any mutations that have arisen.
Visualizations
Caption: Danoprevir inhibits the HCV NS3/4A protease, preventing viral replication. Resistance mutations alter the protease, reducing drug binding and efficacy.
References
- 1. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 2. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Genotype differences in susceptibility and resistance development of hepatitis C virus to protease inhibitors telaprevir (VX-950) and danoprevir (ITMN-191) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Effects of Anti‐Covid‐19 Drug Candidates and Alcohol on Cellular Stress Responses of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular stress response in hepatitis C virus infection: A balancing act to promote viral persistence and host cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Danoprevir and Other Leading Direct-Acting Antivirals for Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C virus (HCV) treatment has been transformed by the advent of direct-acting antivirals (DAAs), which have largely replaced interferon-based therapies. This guide provides a detailed, data-driven comparison of Danoprevir, an NS3/4A protease inhibitor, with other prominent DAA regimens: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. The information presented herein is intended to support research, scientific inquiry, and drug development efforts in the ongoing battle against HCV.
Mechanism of Action: Targeting the Viral Replication Machinery
DAAs disrupt the HCV life cycle by inhibiting key viral proteins. Danoprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme critical for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[1][2][3] In contrast, Sofosbuvir is a nucleotide analog NS5B polymerase inhibitor that acts as a chain terminator during viral RNA replication.[4] Velpatasvir and Pibrentasvir are NS5A inhibitors that target a protein crucial for both viral RNA replication and virion assembly.[5][6] Glecaprevir, like Danoprevir, is an NS3/4A protease inhibitor.[7] The combination of DAAs with different mechanisms of action creates a high barrier to resistance and leads to high rates of sustained virologic response (SVR).
In Vitro Potency of Selected Direct-Acting Antivirals
The in vitro activity of DAAs is a key indicator of their potential therapeutic efficacy. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are standard measures of a drug's potency in cell-based assays (replicon systems) and enzymatic assays, respectively.
| Drug | Target | Genotype | IC50 (nM) | EC50 (nM) |
| Danoprevir | NS3/4A Protease | 1a | 0.2 | - |
| 1b | 0.29 | 1.8 | ||
| 2b | 1.6 | - | ||
| 3a | 3.5 | - | ||
| 4 | 0.24 | - | ||
| 5 | 0.35 | - | ||
| 6 | 0.45 | 2-3 | ||
| Glecaprevir | NS3/4A Protease | 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a | 3.5 - 11.3 | 0.08 - 4.6 |
| Pibrentasvir | NS5A | 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a | - | 0.0005 - 0.0043 |
| Sofosbuvir | NS5B Polymerase | 1b, 2a, 3a, 4a | 360 - 3300 | 32 - 130 |
| Velpatasvir | NS5A | 1a | - | 0.014 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is a summary from multiple sources.[4][5][6][7][8][9]
Clinical Efficacy: A Comparative Analysis of SVR Rates
The primary measure of success in HCV treatment is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12).
Danoprevir-Based Regimens
Danoprevir was initially approved in China for use in combination with peginterferon alfa-2a and ribavirin. In this context, it demonstrated high efficacy, particularly against genotype 1b.[5] More recent studies have explored interferon-free regimens.
| Regimen | Genotype(s) | Patient Population | SVR12 Rate |
| Danoprevir/r + PegIFN + RBV | 1b | Treatment-Naïve, Non-Cirrhotic | 97.1% |
| Danoprevir/r + Sofosbuvir ± RBV | 1, 2, 3, 6 | Mixed | 100% |
Data from a real-world study in China.
Sofosbuvir/Velpatasvir
Sofosbuvir/Velpatasvir is a pangenotypic regimen approved for the treatment of all six major HCV genotypes.
| Genotype | Patient Population | SVR12 Rate |
| 1, 2, 4, 5, 6 | Treatment-Naïve, Without Cirrhosis | 99% |
| 3 | Treatment-Naïve, Without Cirrhosis | 95% |
| 1-6 | With Compensated Cirrhosis | 99% |
| 2 | Treatment-Experienced | 99% |
| 3 | Treatment-Experienced | 91% |
Glecaprevir/Pibrentasvir
Glecaprevir/Pibrentasvir is another highly effective pangenotypic regimen, often with a shorter treatment duration of 8 weeks for many patient populations.
| Genotype | Patient Population | SVR12 Rate |
| 1-6 | Treatment-Naïve, Without Cirrhosis (8 weeks) | 97.5% |
| 3 | Treatment-Naïve, Without Cirrhosis (8 weeks) | 95% |
| 1, 2, 4, 5, 6 | Treatment-Naïve, With Compensated Cirrhosis (8 weeks) | 100% |
| 3 | Treatment-Naïve, With Compensated Cirrhosis (12 weeks) | 97% |
| 3 | Treatment-Experienced, Without Cirrhosis (16 weeks) | 95% |
| 3 | Treatment-Experienced, With Cirrhosis (16 weeks) | 96% |
Safety and Tolerability Profile
Modern DAA regimens are generally well-tolerated, with significantly fewer side effects compared to older interferon-based therapies.
| Adverse Event | Danoprevir/r + PegIFN + RBV | Sofosbuvir/Velpatasvir | Glecaprevir/Pibrentasvir |
| Headache | 32.4% | 13-22% | 11-18% |
| Fatigue | 36.3% | 15-22% | 12-15% |
| Nausea | Common | 8-11% | 7-9% |
| Diarrhea | Common | 5% | 4-5% |
| Anemia | 48.5% | <2% | <1% |
| Fever | 35.5% | <1% | <1% |
Note: The adverse event profile for the Danoprevir regimen is heavily influenced by the inclusion of peginterferon and ribavirin.[5] Interferon-free Danoprevir regimens are expected to have a more favorable safety profile. The most common adverse events for Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir are generally mild.[10][11]
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 15% v/v glycerol, 10 mM DTT)
-
Test compounds and controls
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the microplate wells.
-
Add the test compounds to the appropriate wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Add the recombinant NS3/4A protease to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader (excitation and emission wavelengths specific to the fluorophore/quencher pair).
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal increase.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
HCV Replicon Assay (Luciferase-based)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells stably expressing an HCV replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and selection antibiotic like G418).
-
Test compounds and controls.
-
96- or 384-well white, clear-bottom microplates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagent for assessing cell viability (e.g., CellTiter-Glo).
Procedure:
-
Seed the stable replicon cells into the microplates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include positive controls (known HCV inhibitors) and negative controls (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After incubation, perform a cell viability assay to determine the cytotoxic concentration (CC50) of the compounds.
-
For the antiviral activity assessment, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in HCV replication and the development of antiviral therapies, the following diagrams have been generated using Graphviz.
Caption: HCV Polyprotein Processing and the Target of Danoprevir.
Caption: General Workflow for Antiviral Drug Discovery and Development.
Caption: Simplified Treatment Algorithm for Treatment-Naïve HCV Patients.
References
- 1. Glecaprevir/Pibrentasvir in patients with chronic HCV genotype 3 infection: An integrated phase 2/3 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the hepatitis C virus-encoded serine proteinase: determination of proteinase-dependent polyprotein cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. HCV Guidance Updates Recommendations For Identification And Management Of Chronic Hep C | AASLD [aasld.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of Glecaprevir/Pibrentasvir in Adults With Chronic Genotype 1-6 Hepatitis C Virus Infections and Compensated Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antiviral activity of Danoprevir against different HCV genotypes
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of Danoprevir against various Hepatitis C Virus (HCV) genotypes. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at Danoprevir's potency in comparison to other NS3/4A protease inhibitors. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to support ongoing research and development in HCV therapeutics.
Executive Summary
Danoprevir is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] It exhibits significant antiviral activity against a range of HCV genotypes, with particularly high potency against genotypes 1, 4, and 6. This guide presents a comparative analysis of Danoprevir's in vitro efficacy, primarily measured by half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, alongside data for other commercially available HCV protease inhibitors.
Comparative Antiviral Activity of HCV Protease Inhibitors
The following table summarizes the in vitro antiviral activity of Danoprevir and other selected HCV NS3/4A protease inhibitors against various HCV genotypes. The data, presented as IC50 and EC50 values in nanomolar (nM) concentrations, has been compiled from multiple studies. It is important to note that variations in assay conditions, cell lines, and replicon systems can influence these values.
| Drug | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Danoprevir | IC50: 0.2-3 nM[2][3] | IC50: 0.23-3 nM[1][2] EC50: 1.8 nM[2] | EC50: 750 nM[1] | IC50: 1.6 nM[3] | IC50: 3.5 nM[3] EC50: 280 nM[1] | IC50: 2 nM[1] | EC50: 670 nM[1] | IC50: 2 nM[1] |
| Boceprevir | EC50: 200-400 nM[4] | EC50: 200-400 nM[4] | EC50: 200-400 nM[4] | N/A | N/A | N/A | EC50: 200-400 nM[4] | N/A |
| Telaprevir | N/A | IC50: 354 nM[5] EC50: 235-1000 nM[6] | N/A | N/A | N/A | N/A | N/A | N/A |
| Simeprevir | IC50: <13 nM[7] | IC50: <13 nM[7] EC50: 9.4 nM[8] | IC50: <13 nM[7] | N/A | IC50: 37 nM[7] | IC50: <13 nM[7] | IC50: <13 nM[7] | IC50: <13 nM[7] |
| Paritaprevir | Potent activity[9] | Potent activity[9] | Potent activity[9] | N/A | Potent activity[9] | Potent activity[9] | N/A | Potent activity[9] |
| Grazoprevir | Effective[10] | Effective[10] | N/A | N/A | N/A | Effective[10] | N/A | N/A |
Experimental Protocols
The in vitro antiviral activity data presented in this guide is primarily derived from two key experimental assays: the HCV replicon assay and the NS3/4A protease enzymatic assay.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the efficacy of anti-HCV compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.
Methodology:
-
Cell Culture and Seeding: Huh-7 cells harboring the HCV replicon are cultured and seeded into multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Danoprevir) and incubated for a defined period (typically 48-72 hours).
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is quantified. A common method involves a luciferase reporter gene engineered into the replicon. The luciferase activity, measured using a luminometer, is directly proportional to the amount of replicon RNA.[11][12] Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[13]
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This ensures that the observed antiviral effect is not due to cell death.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Methodology:
-
Assay Components: The assay mixture typically contains the purified recombinant HCV NS3/4A protease enzyme and a synthetic peptide substrate. This substrate is labeled with a FRET pair, consisting of a fluorescent donor and a quencher molecule.[14]
-
Enzymatic Reaction: In the absence of an inhibitor, the NS3/4A protease cleaves the peptide substrate, separating the donor from the quencher. This separation results in an increase in fluorescence signal.
-
Inhibitor Addition: The test compound is added to the assay mixture at various concentrations.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the protease activity by 50%, is determined by analyzing the dose-response curve.
Visualizations
Mechanism of Action of Danoprevir
Caption: Danoprevir inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow of a luciferase-based HCV replicon assay to determine the antiviral efficacy of a compound.
Conclusion
Danoprevir demonstrates potent in vitro antiviral activity against a broad range of HCV genotypes, with exceptional efficacy against genotypes 1, 4, and 6. The comparative data presented in this guide highlights its standing among other NS3/4A protease inhibitors. The detailed experimental protocols and visualizations provide a valuable resource for researchers in the field of HCV drug discovery and development. Further studies, including those investigating the impact of specific resistance-associated substitutions, are crucial for a complete understanding of Danoprevir's clinical potential.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bmglabtech.com [bmglabtech.com]
- 13. natap.org [natap.org]
- 14. eurogentec.com [eurogentec.com]
A Comparative Deep Dive into the Binding Kinetics of Danoprevir and Other HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Danoprevir's Interaction with its Target Compared to Other Key Protease Inhibitors.
Danoprevir, a potent macrocyclic non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, has demonstrated significant antiviral activity. A key aspect of its efficacy lies in its binding kinetics, which dictates the duration and strength of its interaction with the target enzyme. This guide provides a comparative analysis of Danoprevir's binding kinetics alongside other notable HCV NS3/4A protease inhibitors: Boceprevir, Telaprevir, Paritaprevir, Grazoprevir, and Simeprevir.
Quantitative Analysis of Binding Kinetics
The binding kinetics of a drug to its target are defined by the association rate constant (k_on_), the dissociation rate constant (k_off_), the equilibrium dissociation constant (K_D_), and the residence time (τ = 1/k_off_). A slower dissociation rate and a longer residence time are often associated with a more sustained pharmacodynamic effect.
| Inhibitor | Target | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Residence Time (τ) | Binding Characteristics |
| Danoprevir | HCV NS3/4A Protease | - | 3.8 x 10⁻⁵ (for stable complex)[1] | 4.0 (GT-1a), 6.5 (GT-1b)[1] | ~5 hours (calculated half-life for stable complex)[1] | Slow and tight association, extremely slow dissociation.[1] Remains bound for over 5 hours.[2][3] |
| Boceprevir | HCV NS3/4A Protease | - | - | - | - | Covalently, yet reversibly binds to the NS3/4A protease active site serine (Ser139).[4] |
| Telaprevir | HCV NS3/4A Protease | - | - | - | - | Covalently, yet reversibly binds to the NS3/4A protease active site serine (Ser139).[4] |
| Paritaprevir | HCV NS3/4A Protease | - | - | - | - | Noncovalently binds to the catalytic site.[5] |
| Grazoprevir | HCV NS3/4A Protease | - | - | - | - | Noncovalently binds to the catalytic site.[5] |
| Simeprevir | HCV NS3/4A Protease | - | - | - | - | Non-covalent, induced-fit binding into the active site.[4] |
Note: "-" indicates that specific quantitative data was not found in the publicly available literature under a comparative context.
Experimental Protocols
The determination of binding kinetics is crucial for understanding the mechanism of action of protease inhibitors. The following are detailed methodologies for two common experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_D_) of HCV NS3/4A protease inhibitors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant HCV NS3/4A protease
-
Protease inhibitors (Danoprevir and others)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of recombinant HCV NS3/4A protease (e.g., 50 µg/mL in immobilization buffer) is injected over the activated surface until the desired immobilization level is reached. The surface is then deactivated with an injection of 1 M ethanolamine-HCl. A reference flow cell is prepared similarly but without the protease immobilization.
-
Analyte Injection: A series of concentrations of the protease inhibitor (analyte) in running buffer are injected over the protease-immobilized and reference flow cells at a constant flow rate.
-
Association and Dissociation Monitoring: The binding of the inhibitor to the protease is monitored in real-time as a change in the SPR signal (response units, RU). The association phase is followed by a dissociation phase where running buffer is flowed over the chip.
-
Regeneration: The sensor surface is regenerated between each analyte injection cycle using the regeneration solution to remove the bound inhibitor.
-
Data Analysis: The sensorgram data is corrected for non-specific binding by subtracting the signal from the reference flow cell. The association and dissociation curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on_, k_off_, and K_D_ values.
Fluorescence Resonance Energy Transfer (FRET)-based Enzyme Inhibition Assay
This assay measures the enzymatic activity of the HCV NS3/4A protease and the inhibitory effect of the compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the protease inhibitors.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the NS3/4A cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol)
-
Protease inhibitors (Danoprevir and others)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the protease inhibitors in DMSO. Prepare the FRET substrate and HCV NS3/4A protease in assay buffer.
-
Assay Reaction: In each well of the microplate, add the protease inhibitor solution. Then, add the HCV NS3/4A protease solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of Danoprevir's action and the methods used to study it, the following diagrams have been generated.
HCV Polyprotein Processing Pathway
The HCV NS3/4A protease is essential for the cleavage of the viral polyprotein into mature non-structural proteins, a critical step in the viral replication cycle.
Caption: HCV polyprotein processing by host and viral proteases.
Experimental Workflow for Surface Plasmon Resonance (SPR)
The following diagram illustrates the key steps involved in determining the binding kinetics of a protease inhibitor using SPR.
Caption: Workflow for SPR-based binding kinetics analysis.
Experimental Workflow for FRET-based Enzyme Inhibition Assay
This diagram outlines the process of determining the inhibitory potency of a compound using a FRET-based assay.
Caption: Workflow for FRET-based enzyme inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Danoprevir and Other HCV Protease Inhibitors
A deep dive into the cross-resistance profiles of Hepatitis C virus (HCV) NS3/4A protease inhibitors reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of danoprevir with other key inhibitors, supported by experimental data, detailed methodologies, and visual representations of resistance pathways.
Danoprevir, a potent macrocyclic acylsulfonamide inhibitor of the HCV NS3/4A serine protease, has been a significant component in the therapeutic arsenal against chronic hepatitis C.[1][2][3] Like other direct-acting antivirals (DAAs), its efficacy can be compromised by the emergence of drug-resistant viral variants.[4][5][6] Understanding the cross-resistance patterns between danoprevir and other protease inhibitors (PIs) is paramount for designing robust treatment regimens and developing next-generation antivirals.
The primary mechanism of action for danoprevir and other PIs involves binding to the active site of the NS3/4A protease, thereby preventing the cleavage of the viral polyprotein, a crucial step in the viral replication cycle.[1][4][7] However, the high mutation rate of the HCV RNA-dependent RNA polymerase leads to the selection of amino acid substitutions within the NS3 protease, which can reduce the binding affinity of these inhibitors.[5][6]
Comparative Analysis of Inhibitor Potency Against Resistant Variants
Key mutations that confer resistance to HCV NS3/4A protease inhibitors frequently occur at amino acid positions R155, A156, and D168.[6][8] The in vitro inhibitory activities of danoprevir and other representative PIs—telaprevir, vaniprevir, and MK-5172—against wild-type (WT) and major resistant variants are summarized below.
| Protease Inhibitor | Target | WT | R155K | D168A | A156T |
| Danoprevir | EC50 (nM) | 0.24 | 99.8 | 11.5 | 1.4 |
| Fold Change | - | 416 | 48 | 5.7 | |
| Ki (nM) | 1.0 ± 0.1 | 162 ± 16 | 208 ± 66 | 44.8 ± 3.6 | |
| Fold Change | - | 162 | 208 | 45 | |
| Telaprevir | EC50 (nM) | 354 | >100,000 | 12,000 | 100,000 |
| Fold Change | - | >282 | 34 | 282 | |
| Ki (nM) | 70 ± 10 | 10,000 ± 2,000 | 3,000 ± 1,000 | 20,000 ± 5,000 | |
| Fold Change | - | 143 | 43 | 286 | |
| Vaniprevir | EC50 (nM) | 0.7 | 1,400 | 1,100 | 2,800 |
| Fold Change | - | 2,000 | 1,571 | 4,000 | |
| Ki (nM) | 0.11 ± 0.02 | 110 ± 10 | 130 ± 10 | 190 ± 20 | |
| Fold Change | - | 1,000 | 1,182 | 1,727 | |
| MK-5172 | EC50 (nM) | 0.8 | 0.9 | 1.2 | 1,100 |
| Fold Change | - | 1.1 | 1.5 | 1,375 | |
| Ki (nM) | 0.02 ± 0.01 | 0.02 ± 0.01 | 0.03 ± 0.01 | 30 ± 2 | |
| Fold Change | - | 1 | 1.5 | 1,500 |
Data compiled from Romano KP, et al. (2012) The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLoS Pathog 8(7): e1002832.[8]
As the data indicates, danoprevir exhibits potent activity against the wild-type protease. However, the R155K mutation confers a significant 416-fold increase in the EC50 value, indicating a substantial loss of potency.[8] The D168A mutation also impacts danoprevir's activity, though to a lesser extent (48-fold change).[8] Notably, danoprevir retains relatively good activity against the A156T variant.[8]
In comparison, telaprevir is severely affected by all three mutations.[8] Vaniprevir also shows a significant loss of activity against these resistant variants.[8] In contrast, MK-5172 demonstrates a remarkable ability to retain potency against the R155K and D168A variants, highlighting a distinct resistance profile.[8] This differential susceptibility is attributed to the unique binding modes of each inhibitor within the protease active site.[8][9]
Molecular Basis of Cross-Resistance
The structural interactions between the inhibitors and the NS3/4A protease dictate their susceptibility to resistance mutations. Danoprevir, telaprevir, and vaniprevir directly interact with the amino acid residues that are altered in the resistant variants.[8] For instance, the bulky P2 moieties of many PIs protrude from the substrate envelope, making them vulnerable to mutations at positions R155 and A156.[5]
The R155K mutation, a common resistance pathway for danoprevir, disrupts a critical salt bridge interaction between the inhibitor and the protease.[10] The D168A substitution, located in the S4-S5 pocket of the enzyme, also alters the binding conformation of danoprevir.[11]
In contrast, MK-5172 interacts with the catalytic triad of the protease in a unique conformation, which explains its retained activity against the R155K and D168A mutants.[8] The flexible P2 isoindoline moiety of danoprevir allows it to adapt to some extent to the conformational changes induced by the A156T and D168A mutations, explaining its relatively better performance against these variants compared to telaprevir and vaniprevir.[9]
Experimental Methodologies
The data presented in this guide is derived from robust in vitro experimental protocols. A generalized workflow for assessing the cross-resistance of HCV protease inhibitors is outlined below.
Figure 1. Experimental workflow for determining inhibitor potency.
Detailed Protocol:
-
Generation of Resistant HCV Replicons: Site-directed mutagenesis is performed on a plasmid containing a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene like luciferase. Specific codons are altered to introduce the desired resistance mutations (e.g., R155K, D168A, A156T).
-
In Vitro Transcription and Electroporation: The wild-type and mutant replicon plasmids are linearized and used as templates for in vitro transcription to generate replicon RNA. This RNA is then electroporated into a human hepatoma cell line, typically Huh-7 cells or their derivatives, which support HCV replication.
-
Drug Susceptibility Assay: The electroporated cells are seeded into multi-well plates and treated with serial dilutions of the protease inhibitors being tested.
-
Quantification of Viral Replication: After a defined incubation period (usually 48 to 72 hours), the level of viral replication is quantified. In replicons expressing luciferase, this is done by measuring luciferase activity, which is proportional to the amount of replicon RNA.
-
Data Analysis: The dose-response data is analyzed using non-linear regression to determine the 50% effective concentration (EC50) for each inhibitor against each replicon. The fold-change in resistance is then calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[12]
HCV Protease Inhibition and Resistance Pathway
The interaction between HCV protease inhibitors, the NS3/4A protease, and the emergence of resistance can be visualized as a signaling pathway.
Figure 2. HCV protease inhibition and resistance pathway.
This pathway illustrates that while danoprevir and other PIs effectively block the function of the wild-type NS3/4A protease, the inherent error rate of the viral RNA polymerase can lead to the emergence of mutations. These mutations result in a resistant protease that can continue to process the viral polyprotein, albeit sometimes with reduced efficiency, even in the presence of the inhibitor.
Conclusion
The cross-resistance profiles of HCV NS3/4A protease inhibitors are complex and inhibitor-specific. Danoprevir shows a distinct pattern of susceptibility to common resistance mutations compared to other PIs like telaprevir, vaniprevir, and MK-5172. A thorough understanding of the molecular interactions driving these resistance patterns, supported by robust in vitro data, is essential for optimizing current therapeutic strategies and for the rational design of novel inhibitors with a higher barrier to resistance. The continued surveillance of emerging resistance mutations and the development of pangenotypic inhibitors remain critical priorities in the ongoing effort to eradicate HCV.
References
- 1. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of the Genetic Barriers and Pathways towards Resistance of Selective Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Landscape of Danoprevir in Anti-HCV Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of Danoprevir, a potent NS3/4A protease inhibitor, when combined with other anti-Hepatitis C virus (HCV) agents. Through a detailed analysis of clinical and in vitro data, this document aims to elucidate the enhanced efficacy and resistance profiles of Danoprevir-based combination therapies.
Danoprevir, a macrocyclic peptidomimetic, inhibits the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2][3][4] By blocking this protease, Danoprevir prevents the cleavage of the HCV polyprotein, thereby halting the maturation of viral particles.[2][4] While potent as a monotherapy, the high mutation rate of HCV necessitates combination therapies to achieve sustained virologic response (SVR) and overcome drug resistance.[5][6] This guide explores the synergistic potential of Danoprevir with various classes of direct-acting antivirals (DAAs) and other anti-HCV drugs.
Comparative Efficacy of Danoprevir-Based Combination Regimens
Clinical trials have demonstrated the potent antiviral activity of Danoprevir when used in combination with other agents. Ritonavir, a cytochrome P450 3A4 inhibitor, is frequently co-administered with Danoprevir to boost its pharmacokinetic profile.[2] The following tables summarize the SVR rates from key clinical studies evaluating Danoprevir in interferon-free and interferon-containing regimens.
| Table 1: Efficacy of Danoprevir in Interferon-Containing Regimens | |---|---|---|---|---| | Study Name/Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR Rate (%) | | DAUPHINE (Phase 2b) [7] | GT-1a, GT-1b, GT-4 | Treatment-naïve, non-cirrhotic | 12 weeks | 63.0% (GT-1a), 73.9% (GT-1b), 100.0% (GT-4) | | Phase 2/3 Trial [2][7] | GT-1b | Treatment-naïve, non-cirrhotic | 12 weeks | 97.1% | | MATTERHORN (Phase 2) [7] | GT-1b | Partial or null responders, non-cirrhotic | 24 weeks | 98.2% | | RUSHMORE (Phase 2b) [7] | GT-1 | Null responders, cirrhotic | 24 weeks | 61.1% | | Unnamed Study [8] | GT-1a, GT-1b | Prior null responders | 12 weeks DNVr + PegIFN/RBV, then 36 weeks PegIFN/RBV | 25% (GT-1a), 88% (GT-1b) | | Unnamed Study [9] | GT-1a, GT-1b, GT-4 | Treatment-naïve, cirrhotic | 24 weeks | 7.7% (GT-1a), 88.9% (GT-1b), 0% (GT-4) | | Unnamed Study [9] | GT-1a, GT-1b, GT-4 | Prior null responders, cirrhotic | 24 weeks | 50% (GT-1a), 70% (GT-1b), 100% (GT-4) | DNVr: Danoprevir/ritonavir; PegIFN: Peginterferon alfa-2a; RBV: Ribavirin
| Table 2: Efficacy of Danoprevir in All-Oral, Interferon-Free Regimens | |---|---|---|---|---| | Study Name/Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate (%) | | INFORM-SVR [10][11] | GT-1a, GT-1b | Treatment-naïve | 24 weeks | 25.0% (GT-1a), 63.6% (GT-1b) | | EVEREST Study [2] | GT-1 | Treatment-naïve, non-cirrhotic | 12 weeks | 100% | | Real-world Study [12][13] | GT-1b, 2a, 3, 6a | With or without compensated cirrhosis | 12 weeks | 100% | DNVr: Danoprevir/ritonavir; MCB: Mericitabine; RVD: Ravidasvir; SOF: Sofosbuvir; RBV: Ribavirin
In Vitro Antiviral Activity and Resistance Profile
The in vitro efficacy of Danoprevir has been evaluated using HCV replicon systems. These assays measure the drug's ability to inhibit viral replication in cultured liver cells.
| Table 3: In Vitro Activity of Danoprevir Against Different HCV Genotypes | |---|---|---| | HCV Genotype | IC50 (nM) | EC50 (nM) | | GT-1b | 3 | 1.6 - 1.8 | | GT-2a | 750 | 20 | | GT-3a | >100-fold lower than GT-2/3/5 | 20 | | GT-4 | 2-3 | - | | GT-5 | 280-750 | - | | GT-6 | 2-3 | - | IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data compiled from multiple sources.[2][3]
A significant challenge in anti-HCV therapy is the emergence of drug resistance.[14] For Danoprevir, resistance is primarily associated with specific amino acid substitutions in the NS3 protease.
| Table 4: Danoprevir Resistance-Associated Substitutions | |---|---|
| Substitution | Fold Increase in EC50 |
|---|---|
| R155K | 62 - 410 |
| R155Q | 57 |
| D168E | 29 |
| D168V | 93 |
| D168T | 300 |
Data from in vitro replicon studies.[3][5]
The combination of Danoprevir with other DAAs targeting different viral proteins, such as the NS5B polymerase inhibitor Sofosbuvir or the NS5A inhibitor Ravidasvir, has shown high efficacy, suggesting a high barrier to the development of clinically significant resistance.[2][12][13]
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds like Danoprevir.[15][16][17][18]
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based assay.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon constructs (e.g., genotype 1b) containing a reporter gene (e.g., luciferase)[16]
-
Cell culture medium (DMEM), fetal bovine serum, antibiotics
-
G418 for selection of stable replicon cell lines[18]
-
Test compounds (e.g., Danoprevir)
-
Luciferase assay reagent
-
Cytotoxicity assay reagent (e.g., Calcein AM)[16]
-
384-well plates[16]
Procedure:
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon into 384-well plates.[16]
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the diluted compounds to the plated cells to achieve a range of final concentrations. Include appropriate controls (vehicle control, positive control with known HCV inhibitors).[16]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[16]
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) to quantify HCV replication.
-
Cytotoxicity Assay: In parallel, assess cell viability to determine the cytotoxic concentration of the compounds (CC50).[16]
-
Data Analysis: Normalize the reporter gene signal to the vehicle control. Fit the dose-response data to a four-parameter logistic equation to calculate the EC50 and CC50 values.[16]
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[19][20]
Objective: To determine the nature of the interaction between two or more antiviral drugs.
Methodology:
-
Experimental Design: Perform HCV replicon assays with each drug individually and in combination at various concentrations, often at a constant ratio (e.g., based on their individual EC50 values).[19]
-
Data Collection: Determine the fractional inhibition (Fa) for each drug concentration and combination.
-
CI Calculation: The CI is calculated using the following equation for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.[19]
-
-
Interpretation:
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of Danoprevir and other DAAs on the HCV replication cycle.
Caption: Experimental workflow for the HCV replicon assay.
Caption: Logical workflow for determining drug synergy using the Combination Index.
Conclusion
The data presented in this guide underscore the critical role of combination therapy in maximizing the clinical utility of Danoprevir for the treatment of HCV. The synergistic or additive effects observed when Danoprevir is combined with other DAAs, such as NS5B polymerase inhibitors and NS5A inhibitors, lead to high SVR rates across various patient populations, including those with traditionally difficult-to-treat characteristics like cirrhosis and prior treatment failure. Furthermore, these combinations present a higher barrier to the emergence of resistance. The provided experimental protocols for in vitro evaluation offer a framework for the continued development and optimization of novel Danoprevir-based regimens. Future research should focus on further elucidating the synergistic interactions with a broader range of anti-HCV agents to inform the design of even more effective and well-tolerated therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Danoprevir Sodium? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benthamscience.com [benthamscience.com]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy and Safety of Danoprevir-Ritonavir plus Peginterferon Alfa-2a–Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ritonavir-boosted danoprevir-based regimens in treatment-naive and prior null responders with HCV genotype 1 or 4 and compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mericitabine and ritonavir-boosted danoprevir with or without ribavirin in treatment-naive HCV genotype 1 patients: INFORM-SVR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of danoprevir plus sofosbuvir in GT 1, 2, 3, or 6 chronic hepatitis C patients with or without cirrhosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of danoprevir plus sofosbuvir in GT 1, 2, 3, or 6 chronic hepatitis C patients with or without cirrhosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally occurring dominant drug resistance mutations occur infrequently in the setting of recently acquired hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
Benchmarking the In Vitro Potency of Danoprevir Against a Panel of Antivirals
This guide provides a comparative analysis of the in vitro potency of Danoprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor, against a panel of other direct-acting antivirals (DAAs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antiviral agents.
Comparative In Vitro Potency of HCV Direct-Acting Antivirals
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of Danoprevir and other prominent HCV antivirals against various HCV genotypes. Lower values indicate higher potency.
| Antiviral Agent | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Danoprevir | NS3/4A Protease Inhibitor | IC50: 0.2-0.4 nM[1][2] | EC50: 1.8 nM[1][3] IC50: 0.2-0.4 nM[1][2] | - | IC50: 1.6 nM[1][2] | IC50: 3.5 nM[1][2] | IC50: 0.2-0.4 nM[1][2] | IC50: 0.2-0.4 nM[1][2] | IC50: 0.2-0.4 nM[1][2] |
| Glecaprevir | NS3/4A Protease Inhibitor | EC50: 0.86 nM[4] | EC50: 0.94 nM[4] | EC50: 2.2 nM[4] | EC50: 4.6 nM[4] | EC50: 1.7 nM[4] | EC50: 0.21 nM[4] | EC50: 0.27 nM[4] | EC50: 0.49 nM[4] |
| Daclatasvir | NS5A Inhibitor | - | - | - | - | EC50: 120-870 pM[5] | - | - | - |
| Ledipasvir | NS5A Inhibitor | EC50: 0.031 nM[6] | EC50: 0.004 nM[6] | EC50: 16 nM[6] | EC50: 16-530 nM[6] | EC50: 168 nM[6] | EC50: 0.39 nM[6] | EC50: 0.15 nM[6] | EC50: 0.11-1.1 nM[6] |
| Pibrentasvir | NS5A Inhibitor | EC50: 1.8 pM[7] | EC50: 4.3 pM[7] | EC50: 5.0 pM[7] | EC50: 1.4-2.8 pM[7] | EC50: 1.4-2.8 pM[7] | EC50: 1.4-2.8 pM[7] | EC50: 1.4-2.8 pM[7] | EC50: 1.4-2.8 pM[7] |
| Sofosbuvir | NS5B Polymerase Inhibitor | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] | Active against all genotypes[8] |
Note: The activity of Sofosbuvir is generally pan-genotypic, and specific EC50 values are not always reported in the same manner as for other DAAs due to its different mechanism of action.
Resistance-Associated Substitutions
Danoprevir's efficacy can be significantly impacted by certain resistance-associated substitutions (RASs). The R155K substitution in the NS3 protease confers a high level of resistance, increasing the EC50 value by 62-fold.[3] Other substitutions at positions Q80, R155, and D168 are also associated with resistance to Danoprevir.[9] In contrast, Glecaprevir is active against HCV with most of the common NS3 amino acid substitutions that confer resistance to other protease inhibitors, including those at positions 155 and 168.[4][10] Pibrentasvir also maintains activity against common RASs in NS5A at key positions like 28, 30, 31, and 93 that affect other NS5A inhibitors.[11]
Experimental Protocols
The in vitro potency data presented in this guide is primarily derived from HCV replicon assays. The following is a generalized protocol for such an assay.
HCV Replicon Assay
-
Cell Culture: Huh-7 human hepatoma cells, or their derivatives, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an antibiotic-antimycotic solution. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Replicon RNA Transfection: Subgenomic HCV replicon RNA, which contains the genetic material necessary for viral replication but not for producing infectious virus particles, is introduced into the Huh-7 cells. This is typically achieved through electroporation. The replicon often contains a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Antiviral Compound Treatment: Following transfection, the cells are seeded into 96-well plates. The antiviral compounds to be tested, such as Danoprevir and the comparator drugs, are serially diluted to various concentrations and added to the cell culture medium.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and to assess the inhibitory effect of the compounds.
-
Quantification of HCV Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, a luciferase assay is performed to measure the light output, which is proportional to the amount of replicon RNA. Alternatively, quantitative reverse transcription polymerase chain reaction (qRT-PCR) can be used to directly measure the amount of HCV RNA.[3]
-
Data Analysis: The data is plotted as the percentage of inhibition versus the drug concentration. The EC50 value, which is the concentration of the drug that inhibits 50% of HCV RNA replication, is calculated using a four-parameter logistic regression model.[3]
Visualizations
HCV Replication Cycle and DAA Intervention Points
Caption: HCV replication cycle and points of intervention for different classes of direct-acting antivirals.
Experimental Workflow of a Replicon-Based Antiviral Assay
Caption: Generalized workflow for determining antiviral potency using an HCV replicon assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Daclatasvir on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Danoprevir sodium
Essential Safety and Handling Guide for Danoprevir Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a peptidomimetic inhibitor of the NS3/4A protease of the Hepatitis C virus (HCV).[1][2][3] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[4] |
| Hand Protection | Protective, impermeable gloves.[4][5] |
| Body Protection | Impervious clothing or lab coat.[4] |
| Respiratory Protection | A suitable respirator should be used.[4][5] |
Health Hazard Information
This compound is classified as harmful if swallowed.[4] It is crucial to avoid inhalation, as well as contact with eyes and skin.[4][6] Currently, no occupational exposure limit values have been established for this compound.[4][7]
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating eyelids with fingers. Seek prompt medical attention.[4] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Storage and Stability
This compound should be stored under recommended conditions to maintain its stability.[4] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Under fire conditions, it may decompose and emit toxic fumes.[4]
By implementing these safety protocols, research professionals can mitigate the risks associated with handling this compound and maintain a secure working environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound/Ritonavir used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
